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Copper;silver;oxygen(2-)

Cat. No.: B14135198
CAS No.: 127814-43-1
M. Wt: 187.41 g/mol
InChI Key: BOPNZIMKSHOGEO-UHFFFAOYSA-N
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Description

Evolution of Scientific Inquiry into Multicomponent Oxide Materials

The scientific journey into multicomponent oxide materials has evolved from the study of simple binary oxides to complex systems containing three or more elements. Initially, research focused on binary oxides like copper(II) oxide (CuO) and silver(I) oxide (Ag₂O). pnas.orgnih.gov The progression led to the exploration of ternary and even more complex "high-entropy" or multicomponent oxides, where multiple cations occupy a single sublattice. cam.ac.uktandfonline.comosti.gov This evolution was driven by the quest for novel functionalities and enhanced material properties that are not achievable in simpler compounds. sciopen.comoup.com The development of high-entropy metallic alloys spurred interest in their oxide counterparts, opening a vast compositional space for discovering new materials with promising electronic and electrochemical properties. cam.ac.ukosti.gov The synthesis of the first mixed silver-copper (B78288) oxide, Ag₂Cu₂O₃, marked a significant milestone, as previously no ternary oxide of silver and copper, either natural or synthetic, was known. researchgate.netacs.org This discovery paved the way for further investigation into the crystal chemistry and potential applications of these complex silver-copper oxides. researchgate.net

Academic Significance of Copper-Silver-Oxygen Compounds in Contemporary Materials Science

Copper-silver-oxygen compounds hold considerable academic and practical significance in modern materials science due to their diverse and promising properties. A primary driver for this interest is their potential application in superconductivity. nih.gov Researchers have actively sought to substitute toxic heavy metals like mercury, found in some of the highest-temperature cuprate (B13416276) superconductors, with the more benign silver, given the similar crystal chemistry and ionic radii of Ag(I) and Hg(II). researchgate.net The discovery of Ag₂Cu₂O₃ was seen as a crucial precedent in the search for these silver-containing superconductors. researchgate.netnih.gov

Beyond superconductivity, these materials exhibit other valuable characteristics. The delafossite (B1172669) AgCuO₂ has been investigated for its high electrical conductivity and potential use in photovoltaic elements and as a cathode material in batteries. northwestern.eduresearchgate.net The unique structure of these compounds, often featuring square planar CuO₄ units, leads to interesting magnetic, electrochemical, and catalytic properties. acs.orgcsic.es Furthermore, heteronanostructures of silver and copper oxide are being explored for their enhanced photocatalytic capabilities, combining the plasmonic effects of silver with the visible-light absorption of copper oxide to degrade pollutants. nih.gov The study of bimetallic Ag/CuO nanoparticles also reveals synergistic effects with potential applications. mdpi.com

Fundamental Research Questions Driving the Study of the Chemical Compound

The investigation into copper-silver-oxygen systems is propelled by several fundamental research questions:

Synthesis and Stability: How can new, stable ternary silver-copper oxides be synthesized? Early research focused on overcoming the low thermal stability of silver oxides, leading to the development of low-temperature and room-temperature synthesis routes, such as co-precipitation, to create compounds like Ag₂Cu₂O₃. researchgate.netacs.orgrsc.org A key challenge is stabilizing copper in higher oxidation states, such as the Cu³⁺ found in AgCuO₂, under ambient conditions. rsc.orgresearchgate.net

Structure-Property Relationships: What are the precise crystal structures of these compounds, and how do they dictate their physical properties? Research has focused on elucidating the arrangement of atoms, such as the square-planar CuO₄ units and linearly coordinated silver ions in Ag₂Cu₂O₃, and understanding how these features give rise to their unique electronic and magnetic behaviors. researchgate.netacs.orgnih.gov For AgCuO₂, understanding how its crednerite-type structure leads to high p-type electrical conductivity is a major focus. northwestern.eduntnu.no

Electronic and Magnetic Behavior: What is the nature of the electronic states and magnetic interactions within these materials? Theoretical studies using Density Functional Theory (DFT) are employed to calculate electronic band structures and predict properties like whether a compound is a semiconductor or metallic. researchgate.net Experimental work investigates magnetic susceptibility and transport properties to understand phenomena like charge delocalization and magnetic ordering. acs.orgnorthwestern.edu

Reaction Mechanisms: What are the underlying mechanisms for their functional properties, such as photocatalysis or electrochemical energy storage? Studies on Ag-CuO heterostructures aim to understand how the combination of the two materials enhances photocatalytic oxidation. nih.gov In battery applications, in-situ XRD is used to follow the structural changes during lithium insertion to understand the displacement reaction mechanism. northwestern.edu

Overview of Methodological Approaches in Copper-Silver-Oxygen Research

A variety of sophisticated methodological approaches are used to synthesize and characterize copper-silver-oxygen compounds.

Synthesis Techniques:

Low-Temperature Solution Routes: To circumvent the thermal decomposition of silver oxides at high temperatures, methods like co-precipitation at room temperature are employed. acs.orgcsic.es Ag₂Cu₂O₃ was first synthesized via an efficient low-temperature route. researchgate.netnih.gov

Hydrothermal Synthesis: This method is used to produce crystalline materials like AgCuO₂ from aqueous solutions of precursors like AgO and CuO under controlled temperature and pressure. ntnu.no

Electrochemical Oxidation: The delafossite AgCuO₂ can be synthesized by electrochemically oxidizing Ag₂Cu₂O₃. northwestern.edu

Green Synthesis: Environmentally friendly methods using plant extracts have been developed for producing bimetallic Ag/CuO nanoparticles. mdpi.com

Solid-State Reactions: This conventional method involves heating mixtures of precursor oxides or salts at high temperatures and is used for creating multicomponent oxide systems. osti.gov

Characterization and Analysis Methods:

Diffraction Techniques: X-ray Diffraction (XRD) and Neutron Powder Diffraction are fundamental for determining the crystal structure, lattice parameters, and phase purity of the synthesized compounds. acs.orgcsic.esmdpi.com In-situ time-resolved XRD is particularly valuable for studying reaction pathways during synthesis or electrochemical processes. northwestern.eduntnu.no

Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to analyze the morphology, particle size, and microstructure of the materials, from nanoparticles to microcrystals. nih.govmdpi.com

Spectroscopy: X-ray Photoelectron Spectroscopy (XPS) is crucial for determining the elemental composition and, importantly, the oxidation states of copper and silver in the compounds. researchgate.netresearchgate.netdntb.gov.ua

Property Measurements: To understand the electronic behavior, techniques such as four-probe DC measurements are used to determine electrical conductivity, while thermopower measurements reveal the type of charge carriers (p-type or n-type). northwestern.edu

Theoretical Calculations: Computational methods like Density Functional Theory (DFT) are used to model the electronic and optical properties of the materials, providing theoretical insight that complements experimental findings. researchgate.net

Data Tables

Table 1: Crystallographic Data for Selected Copper-Silver-Oxygen Compounds

Compound NameChemical FormulaCrystal SystemSpace GroupLattice Parameters (Å)Reference
Silver Copper OxideAg₂Cu₂O₃TetragonalI4₁/amda = 5.8862, c = 10.6892 acs.orgcsic.es
Silver Delafossite OxideAgCuO₂MonoclinicC2/m- ntnu.no
B-site mixed DelafossiteAgCu₀.₅Mn₀.₅O₂3R-DelafossiteR-3ma = 2.9927, c = 18.431 northwestern.edu

Table 2: Comparative Physical Properties of Delafossite-Related Compounds

CompoundElectronic Conductivity (S/cm)Seebeck Coefficient (μV/K)Conduction TypeReference
AgCuO₂3.2 x 10⁻¹+2.46p-type northwestern.edu
AgCu₀.₅Mn₀.₅O₂1.8 x 10⁻⁴+78.83p-type northwestern.edu

Table 3: Elemental Composition of Ag₂Cu₂O₃

ElementAnalytical Result (%)Calculated Value (%)Reference
Silver (Ag)53.455.2 acs.org
Copper (Cu)33.032.5 acs.org
Oxygen (O)12.312.3 acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula AgCuO+ B14135198 Copper;silver;oxygen(2-) CAS No. 127814-43-1

Properties

CAS No.

127814-43-1

Molecular Formula

AgCuO+

Molecular Weight

187.41 g/mol

IUPAC Name

copper;silver;oxygen(2-)

InChI

InChI=1S/Ag.Cu.O/q+1;+2;-2

InChI Key

BOPNZIMKSHOGEO-UHFFFAOYSA-N

Canonical SMILES

[O-2].[Cu+2].[Ag+]

Origin of Product

United States

Advanced Synthesis and Fabrication Methodologies for Copper Silver Oxygen Materials

Solution-Based Synthesis Approaches and Mechanistic Control

Solution-based methods are foundational in the synthesis of copper-silver-oxygen materials, providing a versatile platform for controlling phase, morphology, and nanostructure through the manipulation of chemical reactions in a liquid medium.

Hydrothermal and Solvothermal Synthesis for Phase and Morphology Control

Hydrothermal and solvothermal methods utilize elevated temperatures and pressures in aqueous or organic solvents, respectively, to facilitate the dissolution and recrystallization of precursors, leading to the formation of crystalline copper-silver-oxide materials. These techniques offer excellent control over the product's phase and morphology by tuning reaction parameters such as temperature, time, pH, and precursor concentration. uobabylon.edu.iqrsc.orgaip.orgwikipedia.org

For instance, bimetallic Ag-CuO nanohybrids have been synthesized via a one-step hydrothermal process. uobabylon.edu.iq In a typical synthesis, copper nitrate (B79036) and varying amounts of silver nitrate are dissolved in ethylene (B1197577) glycol with polyvinylpyrrolidone (B124986) (PVP) as a capping agent. uobabylon.edu.iq The mixture is then sealed in a Teflon-lined autoclave and heated, for example, to 160 °C for 12 hours, to produce spherical nanohybrids with sizes in the range of 20–35 nm. uobabylon.edu.iq The morphology of copper-based oxides can be significantly influenced by the choice of copper precursor salt (e.g., nitrate, acetate (B1210297), chloride, or sulfate), which alters the resulting crystal shapes. nanochemres.org

The synthesis of specific phases, such as the delafossite (B1172669) structure (e.g., AgCuO₂), is also achievable through hydrothermal routes. rsc.org Low-temperature hydrothermal synthesis (<210 °C) can produce phase-pure delafossite-type oxides by reacting constituent binary metal oxides under basic conditions. rsc.org The reaction pathway for forming AgCuO₂ from AgO and CuO has been studied in situ, revealing that pH is a critical parameter for the successful synthesis, while temperature primarily affects the reaction kinetics through a series of dissolution-precipitation reactions. aip.org

Table 1: Hydrothermal Synthesis Parameters for Ag-CuO Nanomaterials

ProductPrecursorsSolvent/AgentTemperature (°C)Time (h)Resulting Morphology/SizeReference
Ag-CuO NanohybridsCopper nitrate, Silver nitrateEthylene glycol, PVP16012Spherical, 20–35 nm uobabylon.edu.iq
Delafossite AgCuO₂AgO, CuOAqueous NaOH~100–200VariableCrystalline powder aip.org
Ag@Cu₂O/HApAgNO₃, CuSO₄·5H₂O, Ca(NO₃)₂·4H₂O, (NH₄)₂HPO₄Aqueous18024Core-shell nanohybrids aip.org

Sol-Gel Processing and Controlled Polymerization Routes

The sol-gel process is a wet-chemical technique that involves the transition of a solution (sol) into a solid gel-like network. nanochemres.org This method is highly versatile for creating oxide materials, as it allows for fine control over the product's chemical composition at low temperatures. nanochemres.org For copper-silver-oxygen systems, metal precursors like nitrates or acetates are dissolved and undergo hydrolysis and polycondensation to form a colloidal sol, which then gels. nanochemres.orgaip.orgresearchgate.net Subsequent drying and calcination of the gel produce the final oxide material. rsc.org

A modified Pechini sol-gel method has been used to synthesize Ag/CuO/ZnO trimetallic nanoparticles. aip.orgresearchgate.net In this process, copper, silver, and zinc nitrates serve as metal precursors, which are chelated by citric acid. aip.org The addition of ethylene glycol, followed by heating, promotes polymerization (esterification), resulting in a viscous gel. aip.org This gel is then heated further to induce auto-combustion, yielding fine, spherical nanoparticles with sizes ranging from 7 to 35 nm. aip.orgresearchgate.net

Another approach involves dissolving copper acetate and silver nitrate in a solution containing a polymer like polyvinyl alcohol (PVA), which acts as a stabilizing agent. researchgate.netnih.gov An alkaline solution, such as potassium hydroxide (B78521) (KOH), is added to induce the formation of the oxide precipitates within the polymer matrix. researchgate.net The ratios of the metal precursors can be adjusted to create mixed nanoparticles with varying compositions of CuO and Ag₂O. researchgate.netnih.gov

Table 2: Sol-Gel Synthesis of Copper-Silver-Oxygen Nanoparticles

ProductPrecursorsChelating/Polymer AgentProcess DetailsResulting MaterialReference
Ag/CuO/ZnO NanoparticlesAgNO₃, Cu(NO₃)₂, Zn(NO₃)₂Citric Acid, Ethylene GlycolHeat to 80-90°C to form gel, followed by auto-combustion.Spherical nanoparticles (7-35 nm) aip.orgresearchgate.net
CuO:Ag₂O NanoparticlesCopper acetate, Silver nitratePolyvinyl alcohol (PVA)Mix precursors with PVA, add KOH to adjust pH and precipitate.Mixed oxide nanoparticles researchgate.netnih.gov
Ag-Cu Bimetallic CatalystMetal nitratesNot specifiedOne-pot synthesis, calcination.Monoclinic CuO and fcc metallic Ag phases

Co-precipitation and Self-Assembly Strategies for Nanostructured Oxides

Co-precipitation is a straightforward and scalable method that involves the simultaneous precipitation of multiple ionic species from a solution to form a mixed, homogeneous solid. This technique has been successfully employed to synthesize copper-silver-oxygen compounds, such as Ag₂Cu₂O₃, the first known silver copper oxide. The synthesis can be performed at room temperature by mixing aqueous solutions of silver nitrate and copper nitrate with a precipitating agent like sodium hydroxide. The resulting precursor is then heated moderately (e.g., at 90°C) to yield the final black oxide powder. This method is noted for its simplicity and cost-effectiveness.

Self-assembly provides a "bottom-up" approach where individual components spontaneously organize into ordered structures. In the context of copper-silver oxides, Ag-Cu₂O nanocomposite films have been fabricated through the self-assembly of nanoparticles at an air-liquid interface. In this method, silver and copper precursors are reduced by sodium borohydride (B1222165) in an ethanol-water phase in the presence of cinnamic acid. The resulting Ag-Cu₂O nanoparticles are immediately trapped at the interface, forming a two-dimensional film. Hierarchical and porous copper oxide nanostructures can also be formed through the self-assembly of elementary nano-building blocks, a process that can be directed by controlling the copper ion source and hydrolysis conditions.

Molten Salt Synthesis and Solid-State Reaction Pathways

Molten salt synthesis (MSS) utilizes a low-melting-point salt as a solvent or reaction medium to facilitate the formation of complex oxides at temperatures lower than those required for traditional solid-state reactions. The molten salt enhances reaction rates by increasing the mobility of and contact between reactants. This method is advantageous for its simplicity, scalability, and ability to control crystal size and morphology while reducing particle agglomeration. While specific examples for the Ag-Cu-O system are less common, MSS is a recognized route for producing various complex metal oxide nanoparticles and thermoelectric materials. A modification known as topochemical molten salt synthesis (TMSS) is noted for being a rapid and environmentally friendly way to prepare perovskites with improved phase purity and particle homogeneity.

Conventional solid-state reactions involve the direct reaction of powdered precursors at high temperatures. This pathway typically relies on atomic diffusion across the interfaces of reacting particles. While often requiring high energy input, it is a fundamental method for producing many ceramic and oxide materials. Investigations into the solid-state interactions between compounds like copper iodide (CuI) and silver mercury iodide (Ag₂HgI₄) demonstrate the potential for ion exchange mechanisms to form new mixed-metal systems, providing a basis for understanding reaction pathways in more complex oxide systems.

Surfactant-Assisted and Template-Directed Synthesis of Ordered Architectures

The use of surfactants and templates is a powerful strategy for exerting precise control over the size, shape, and assembly of nanomaterials. Surfactants are amphiphilic molecules that adsorb onto the surface of growing nanoparticles, preventing aggregation and directing their morphology. In the synthesis of copper-silver-oxygen materials, various surfactants are employed. For example, polyvinylpyrrolidone (PVP) has been used as a dispersing agent in the synthesis of Ag-CuO nanohybrids and Ag/Cu nanoparticles. uobabylon.edu.iqaip.org Sodium dodecyl sulfate (B86663) (SDS) has been utilized in the co-precipitation of copper-doped silver oxide nanoparticles. Organic amines with varying carbon chain lengths have also been shown to act as structure-directing agents in the hydrothermal synthesis of copper oxide, leading to one-dimensional or two-dimensional aggregates.

Template-directed synthesis involves using a pre-existing structure to guide the formation of a new material. This can involve hard templates, such as porous membranes, or soft templates like micelles. A strategy for fabricating Ag-Cu₂O composite films involves the thermal transformation of CuO/Cu(OH)₂ nanosheet or nanowire templates, which are then decorated with silver nanoparticles. Another example is the use of gold nanocrystals as cores to direct the overgrowth of Cu₂O shells, creating core-shell structures with controlled morphology.

Vapor-Phase Deposition Techniques for Thin Films and Heterostructures

Vapor-phase deposition encompasses a family of techniques where materials are transported in a vapor state from a source to a substrate, where they condense to form a solid film. These methods are essential for fabricating high-quality thin films and complex heterostructures for electronic and optical applications.

Physical vapor deposition (PVD) methods, such as sputtering and evaporation, are used to create copper-silver-oxide layers. For instance, Ag/Cu/Cu₂O multilayer thin films have been prepared by depositing Ag/Cu layers via PVD, followed by the deposition of a Cu₂O layer using DC reactive magnetron sputtering.

A more advanced PVD technique, high-power impulse magnetron sputtering (HiPIMS), has been employed to deposit Ag₂Cu₂O₃ thin films. This method uses short, high-power pulses to create a highly ionized flux of depositing material. A key finding is that polycrystalline Ag₂Cu₂O₃ films can be grown at room temperature without the need for substrate heating or post-deposition annealing. The structural properties of the films are highly sensitive to process parameters, particularly the oxygen flow rate during reactive sputtering. Research has shown that films grown with higher peak power require a greater oxygen flow to achieve the stoichiometric Ag₂Cu₂O₃ phase.

Table 3: Vapor-Phase Deposition of Ag-Cu-O Thin Films

MaterialTechniquePrecursors/TargetKey Process ParametersResulting StructureReference
Ag₂Cu₂O₃ Thin FilmReactive HiPIMSAg₀.₅Cu₀.₅ alloy targetOxygen flow rate, peak powerPolycrystalline film at room temperature
Ag/Cu/Cu₂O MultilayerPVD and DC reactive magnetron sputteringAg, Cu, and Cu₂O sources/targetsSequential depositionMultilayer heterostructure
Ag/Au HeterostructurePVDSilver and Gold sourcesSequential depositionAg nanoparticles (5-20 nm) on Au sublayer

Atomic Layer Deposition (ALD) for Conformal Coatings and Nanoscale Precision

Electrochemical and Wet Chemical Synthesis Routes

Electrochemical and wet chemical methods provide low-cost, scalable, and low-temperature alternatives to vapor-phase deposition techniques. These solution-based processes allow for the formation of oxide films on conductive substrates with good control over morphology.

Electrochemical synthesis of oxide films can be achieved through two primary routes: anodic oxidation and electrodeposition. Both processes typically occur in a three-electrode electrochemical cell containing an electrolyte, a working electrode (the substrate), a counter electrode, and a reference electrode. nii.ac.jpijaent.org

Anodic Oxidation (or anodization) involves using the material to be oxidized as the anode (positive electrode). An electrical potential is applied, driving an oxidation reaction at the anode surface that converts the metal into its oxide. For instance, nanostructured copper oxide films can be grown directly on a copper foil by making the foil the anode in an alkaline electrolyte. mdpi.comresearchgate.net The morphology of the resulting oxide layer, ranging from dense films to nanowires, can be controlled by parameters such as the applied current density and anodization time. researchgate.net

Electrodeposition (or cathodic deposition) involves depositing a material from electrolyte ions onto a conductive substrate, which acts as the cathode (negative electrode). To form copper oxide, a solution containing copper ions (e.g., from CuSO₄ or Cu(NO₃)₂) is used. nii.ac.jpijaent.org By controlling the electrochemical potential or current, copper ions are reduced and react with species in the solution (like OH⁻ in an alkaline bath) to deposit as a copper oxide film. ijaent.org This method has been used to create both Cu₂O and CuO films. ijaent.org Furthermore, Cu-Ag alloy films can be electrodeposited from baths containing both Cu²⁺ and Ag⁺ ions, where the film composition is highly dependent on the applied potential. mdpi.com

Table 5: Key Parameters in Electrochemical Synthesis of Oxide Films | Parameter | Typical Range | Effect on Oxide Film | Source | | :--- | :--- | :--- | :--- | | Applied Potential/Current Density | Variable | Controls deposition/oxidation rate, film composition (e.g., Ag-rich vs. Cu-rich), and morphology. researchgate.netmdpi.com | | Electrolyte pH | Acidic to Alkaline | Influences the chemical species present and the specific oxide phase that is formed. nii.ac.jpijaent.org | | Bath Temperature | Room Temp. - 60 °C | Affects reaction kinetics, deposition rate, and film crystallinity. nii.ac.jpijaent.org | | Electrolyte Composition | e.g., CuSO₄, AgNO₃ | Provides the source of metal ions for deposition. ijaent.orgmdpi.com |

Chemical Bath Deposition (CBD) is a simple and inexpensive wet chemical technique that allows for the formation of thin films on substrates immersed in a dilute chemical bath. aaru.edu.jo The process relies on a controlled chemical reaction in the solution that slowly generates the constituent ions of the desired compound. When the ion concentration product exceeds the material's solubility product, heterogeneous nucleation and growth occur on the substrate surface, forming an adherent thin film. usm.my

CBD is particularly advantageous for its low-temperature operation (often at or slightly above room temperature), suitability for large-area coating, and simple equipment requirements. aaru.edu.jo The properties of the deposited films are strongly dependent on parameters such as the temperature of the chemical bath, the concentration of the chemical precursors, the pH of the solution, and the deposition time. aaru.edu.jousm.my

This method has been successfully used to synthesize both silver oxide and copper oxide films. For example, polycrystalline silver oxide (AgO) thin films have been deposited with bath temperatures ranging from 60°C to 80°C, where the temperature was found to influence the film thickness and particle size. usm.my Similarly, cubic structured cuprous oxide (Cu₂O) films have been prepared by CBD, with the film's crystallinity and crystallite size increasing with the concentration of the copper precursor in the bath. researchgate.net

Table 6: Controlling Parameters in Chemical Bath Deposition (CBD) | Parameter | Typical Range | Influence on Film Properties | Source | | :--- | :--- | :--- | :--- | | Bath Temperature | Room Temp. - 80 °C | Affects reaction rate, film thickness, and crystallite/particle size. usm.myresearchgate.net | | Precursor Concentration | Millimolar (mM) range | Influences growth rate and film crystallinity. researchgate.net | | Solution pH | Variable | Controls the availability of ions (e.g., OH⁻) and the reaction pathway. aaru.edu.jo | | Deposition Time | Hours | Directly affects the final thickness of the deposited film. aaru.edu.jo |

Anodic Oxidation and Electrodeposition of Oxide Films

Post-Synthesis Modificational Strategies and Their Mechanistic Impact

Following the initial synthesis of copper-silver-oxygen materials, post-synthesis modifications are crucial for fine-tuning their physicochemical properties. These strategies are designed to precisely alter the material's structure, surface chemistry, and electronic characteristics, thereby enhancing its performance for specific applications. Key methods include thermal annealing to control crystallinity and phase composition, and surface functionalization to modulate reactivity.

Thermal Annealing Effects on Crystallinity, Defect States, and Phase Transformation

Thermal annealing is a heat treatment process that modifies the microstructure and properties of materials. wikipedia.org For copper-silver-oxygen compounds, annealing is a critical step to enhance crystallinity, reduce structural defects, and control phase transformations, which are dependent on temperature, atmosphere, and duration. aks-furnace.comd-nb.info

The process involves heating the material above its recrystallization temperature, which allows atoms to migrate within the crystal lattice, leading to a decrease in dislocations and internal stresses. wikipedia.org This improves ductility and alters hardness. wikipedia.org In copper-silver-oxygen systems, annealing significantly influences grain size and phase composition. For instance, studies on silver-doped copper thin films show that annealing can increase the degree of crystallinity of the silver component. mdpi.com

The annealing temperature is a key parameter that dictates the final phase of the material. In copper oxide systems, specific phases such as cuprous oxide (Cu₂O) or cupric oxide (CuO) can be selectively obtained by controlling the temperature. researchgate.net Research on copper oxide films prepared by the sol-gel method demonstrated that annealing at 200°C yields a pure Cu₂O phase, while a mixed phase of CuO and Cu₂O appears at 300°C. A pure CuO phase is achieved at a higher temperature of 450°C. researchgate.net This phase transformation is critical as the different oxides possess distinct electronic and catalytic properties. For example, the oxidation of a Cu₂O layer to CuO occurs at elevated oxygen pressures and temperatures. acs.org

In silver-doped copper oxide films, increasing the annealing temperature has been shown to promote the growth of crystallites. arxiv.org However, the effect on crystallite size can vary; in some cases, silver doping has been observed to decrease the crystallite size at lower annealing temperatures (e.g., 250°C) due to the preferential oxidation of copper in the presence of silver. arxiv.org The atmosphere during annealing is also critical; processing in an oxygen-rich environment can promote the formation of oxide phases, while treatment in a vacuum or reducing atmosphere can prevent oxidation or even reduce oxide species. aks-furnace.comd-nb.info

Table 1: Effects of Thermal Annealing on Copper-Silver-Oxygen Materials
Material SystemAnnealing Temperature (°C)AtmosphereObserved EffectsReference
Copper Oxide Films200AirFormation of pure Cu₂O phase. researchgate.net
Copper Oxide Films300AirFormation of a mixed phase of CuO and Cu₂O. researchgate.net
Copper Oxide Films350 - 400AirTransition to CuO phase, improved crystallinity. researchgate.netarxiv.org
Copper Oxide Films450AirFormation of pure CuO phase with increased grain size. researchgate.net
Ag-doped Copper Oxide Films250AmbientPresence of Cu₂O phase. arxiv.org
Ag-doped Copper Oxide Films350 - 450AmbientFormation of CuO phase, increased crystallite size. arxiv.org
Silver Thin Films300 - 600OxygenIncreased crystallization and formation of silver oxide phases; increased surface roughness. icm.edu.pl

Surface Functionalization and Ligand Exchange for Enhanced Reactivity

Surface functionalization involves the modification of a material's surface with specific organic or inorganic molecules, known as ligands, to alter its surface properties and enhance its reactivity. rsc.org In the context of copper-silver-oxygen materials, this strategy is employed to improve catalytic activity, enhance stability, and control interactions with the surrounding environment. mdpi.comrsc.org

The process often involves a ligand exchange, where the original capping agents from the synthesis are replaced with new functional molecules. researchgate.net The choice of ligand is critical, as its chemical nature dictates the resulting surface properties. For example, mercaptocarboxylic acids of varying chain lengths have been used to stabilize copper nanoparticles. It was found that ligands with longer chains offered better protection against surface oxidation, which in turn correlated with a lower capacity to generate reactive oxygen species (ROS). nih.gov This demonstrates that surface chemistry can directly control the material's reactivity. nih.gov

Functionalization can enhance reactivity through several mechanisms. Ligands can modify the electronic structure of the material's surface, which is crucial for catalysis. A study on silver nanocrystals functionalized with tailor-made imidazolium (B1220033) ligands showed that the ligands created a more electron-poor silver surface, which significantly improved selectivity in the electrochemical reduction of CO₂. rsc.org Furthermore, the functional groups on the ligands can act as "docking sites" or recognition elements, capturing specific molecules and bringing them into close proximity with the catalytically active surface, thereby enhancing reaction rates and selectivity. rsc.org For instance, copper oxide nanoparticles functionalized with glutamic acid have shown potential for applications in medical devices due to modified surface interactions. mdpi.com

Ligand exchange can also be used to create a "cleaner" surface by removing strongly-bound capping agents from the synthesis, which might otherwise block active sites. A mild ligand-exchange process using diethylamine (B46881) has been shown to effectively remove strongly adsorbed ligands from gold and platinum nanocrystals, leading to significantly enhanced catalytic activity. researchgate.net This principle is applicable to copper-silver-oxygen systems, where removing insulating organic shells can improve access to the catalytically active metal oxide surface.

Table 2: Examples of Surface Functionalization and Their Impact on Reactivity
MaterialFunctionalizing Ligand/MoleculeMethodImpact on Reactivity/PropertiesReference
Silver NanocrystalsImidazolium-based ligandsLigand ExchangeModified electronic structure of Ag surface; enhanced selectivity (>90%) for CO₂ reduction. rsc.org
Copper NanoparticlesMercaptocarboxylic acids (varied chain length)Surface CappingLonger chain ligands protected against surface oxidation, reducing the generation of reactive oxygen species. nih.gov
Copper Oxide NanoparticlesGlutamic acidMechanochemicalModified surface for significant antimicrobial activity. mdpi.com
Silver NanowiresCopper Oxide (CuO)Facile growth on surfaceIncreased surface roughness and molecule capture capability for enhanced SERS sensing. rsc.org
Copper Surface2,2′-bithiophene polymer and Silver NanoparticlesOxidative Graft PolymerizationEnhanced resistance to corrosion and bacterial adhesion. acs.orgnih.gov

Sophisticated Structural and Electronic Characterization of Copper Silver Oxygen Phases

Diffraction-Based Structural Elucidation and Phase Analysis

Diffraction techniques are indispensable tools for determining the atomic arrangement within crystalline materials. By analyzing the scattering patterns of X-rays, neutrons, or electrons, researchers can deduce crucial information about the unit cell parameters, phase purity, atomic positions, and even the magnetic ordering of atoms.

High-resolution X-ray diffraction (HRXRD) is a cornerstone technique for the precise determination of the crystal structure of copper-silver-oxygen compounds. For instance, the analysis of AgCuO₂ using HRXRD has revealed a monoclinic crystal system. rsc.orgias.ac.in Full pattern matching refinement of the X-ray diffraction data allows for the accurate determination of the lattice parameters.

A study on AgCuO₂ synthesized via a single-step aqueous process at room temperature confirmed a polycrystalline, single-phase product crystallizing in a monoclinic system. rsc.org Another investigation reported refined lattice cell parameters for AgCuO₂ as a = 6.0620(4) Å, b = 2.8020(2) Å, c = 5.8594(4) Å, and β = 107.83(9)°. northwestern.edu The crystal structure of AgCuO₂ can be described as alternating layers of rectangular planar CuO₄ units and distorted AgO₆ octahedra linked through edge-sharing. northwestern.edu

The purity of the synthesized phases is also critically assessed using HRXRD. The absence of peaks corresponding to impurity phases, such as binary oxides of copper or silver, confirms the formation of the desired ternary compound. dntb.gov.uaresearchgate.net

Table 1: Representative Unit Cell Parameters of AgCuO₂ from HRXRD Data

ParameterValueReference
a (Å)6.0620(4) northwestern.edu
b (Å)2.8020(2) northwestern.edu
c (Å)5.8594(4) northwestern.edu
β (°)107.83(9) northwestern.edu
Crystal SystemMonoclinic rsc.orgias.ac.in

Note: The values presented are from a specific study and may vary slightly depending on the synthesis conditions.

While X-rays are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This makes neutron diffraction a powerful tool for locating light atoms, such as oxygen, in the presence of heavier atoms like silver and copper. It is also uniquely sensitive to the magnetic moments of atoms, making it essential for determining magnetic structures.

Neutron diffraction studies on AgCuO₂ have been instrumental in refining the positions of oxygen atoms within the crystal lattice and in investigating the magnetic ordering. Early interpretations of XRD and neutron studies suggested a structure for AgCuO₂ related to AgO, with linear O-Ag-O bonds. northwestern.edu However, more in-depth investigations pointed to a more complex coordination for silver. northwestern.edu

Furthermore, neutron diffraction experiments performed at both room temperature and 1.5 K on AgCuO₂ showed the same atomic positions, indicating the absence of thermally activated disorder. This technique has also been crucial in determining the magnetic structures of related delafossite (B1172669) oxides, revealing complex antiferromagnetic ordering at low temperatures. nih.gov For instance, in Cu₃Ni₂SbO₆ and Cu₃Co₂SbO₆ delafossites, neutron diffraction at 4 K was used to determine the "zigzag" antiferromagnetic alignment of magnetic moments. nih.gov

Synchrotron X-ray sources provide extremely bright and highly collimated X-ray beams, enabling rapid data collection and the study of materials under non-ambient conditions. This is particularly valuable for in-situ studies of phase transitions, reaction kinetics, and crystal growth.

In-situ synchrotron X-ray diffraction has been employed to monitor the hydrothermal synthesis of AgCuO₂ in real-time. ntnu.no These time-resolved experiments allow for the observation of the formation and evolution of different crystalline phases as the reaction progresses. ntnu.no For example, the evolution of the unit cell parameters and strain in AgCuO₂ can be tracked throughout the synthesis process. ntnu.no

Furthermore, in-situ XRD is used to study the structural changes that occur during electrochemical processes, such as lithium insertion into AgCuO₂. northwestern.edu By recording diffraction patterns as the material is being charged or discharged, researchers can identify the formation of new phases and understand the reaction mechanisms. northwestern.edu For example, during lithium insertion into AgCuO₂, a solid solution process is observed initially, followed by a displacement reaction leading to the formation of silver metal and material amorphization. northwestern.edu

Electron diffraction, performed within a transmission electron microscope (TEM), provides crystallographic information from very small volumes of material, often on the nanoscale. Selected Area Electron Diffraction (SAED) and Precession Electron Diffraction (PED) are powerful techniques for determining the local crystal structure and orientation.

SAED patterns of copper-silver oxide nanoparticles can confirm their crystalline nature. For bimetallic Ag/CuO nanoparticles, SAED can confirm the presence of both CuO and Ag phases with distinct diffraction patterns corresponding to their respective lattice structures. mdpi.com In studies of delafossite materials, SAED patterns can identify different stacking polytypes. researchgate.netnih.gov For AgCuO₂ nanoparticles, the diffraction pattern confirms high crystallinity. researchgate.netelectrochemsci.org

These electron diffraction techniques are complementary to X-ray and neutron diffraction, providing localized crystallographic information that is crucial for understanding the microstructure and identifying different phases or orientations at the nanoscale.

Synchrotron X-ray Diffraction for In-Situ Studies of Phase Transitions and Growth

Advanced Electron Microscopy for Microstructural and Defect Analysis

While diffraction techniques provide information about the average crystal structure, electron microscopy allows for the direct visualization of the material's microstructure, including the morphology, size, and arrangement of grains, as well as the presence of crystal defects.

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique that allows for the visualization of the atomic lattice of a crystalline material. By resolving the columns of atoms, HRTEM can provide direct evidence of the crystal structure and reveal the presence of defects such as dislocations, stacking faults, and grain boundaries.

HRTEM analysis of AgCuO₂ nanoparticles has been used to visualize the lattice fringes, confirming their high crystallinity. researchgate.net The interplanar distances measured from HRTEM images can be correlated with the d-spacings obtained from diffraction data to identify the crystallographic planes. For instance, in copper oxide nanoparticles, interplanar distances of 0.239 nm and 0.200 nm have been matched to the {1,1,1} and {-1,1,2} lattice planes of the monoclinic structure, respectively. electrochemsci.org

In the study of delafossite structures, HRTEM is crucial for confirming the ordered arrangement of atoms and identifying stacking polytypes. nih.gov The direct imaging of the atomic arrangement provides invaluable insights into the local structural variations that can influence the material's properties. For example, HRTEM images of AgCuO₂ can reveal the morphology of the nanoparticles, such as cuboidal or needle-like microstructures. rsc.orgresearchgate.net

Scanning Transmission Electron Microscopy (STEM) with Z-Contrast Imaging for Elemental Distribution

Scanning Transmission Electron Microscopy (STEM), particularly when combined with High-Angle Annular Dark-Field (HAADF) imaging, is a powerful technique for visualizing the elemental distribution in copper-silver-oxygen nanomaterials at the atomic scale. This method, often referred to as Z-contrast imaging, produces images where the brightness of a region is approximately proportional to the square of the atomic number (Z) of the elements present.

In the analysis of copper-silver-oxide heteronanostructures, this technique excels at distinguishing the heavier silver (Ag, Z=47) atoms from the lighter copper (Cu, Z=29) and oxygen (O, Z=8) atoms. Research on Ag-CuO hybrid nanotubes has effectively used HAADF-STEM to reveal the morphology and distribution of the constituent elements. d-nb.info These studies have shown small, bright silver nanoparticles dispersed within or decorating the exterior of a darker copper-based matrix. d-nb.info For instance, HAADF-STEM imaging has provided clear visual evidence of anisotropic silver shapes embedded within a Cu-based matrix, as well as smaller Ag nanoparticles located in the outer regions of CuO nanotubes. d-nb.info

Furthermore, in situ TEM studies on Ag-Cu nanoparticles have utilized HAADF-STEM to characterize mixing patterns and the composition of different phases within the nanoparticles down to the atomic level. unimi.it This capability is crucial for understanding phase segregation and alloying behavior in these complex oxide systems.

Electron Energy Loss Spectroscopy (EELS) for Local Electronic Structure and Oxidation States

Electron Energy Loss Spectroscopy (EELS) is an analytical technique often performed in conjunction with STEM. It analyzes the energy distribution of electrons that have passed through a thin sample, providing detailed information about the local electronic structure, bonding, and elemental oxidation states with high spatial resolution.

In the context of copper-silver-oxygen materials, EELS can differentiate between various copper and silver oxide phases by probing the fine structure of the core-loss ionization edges (e.g., Cu-L₂,₃ and O-K edges). While specific EELS studies dedicated solely to ternary Cu-Ag-O compounds are specialized, the principles are well-established from related systems. For example, studies on Ag-Cu nanoparticles have employed EELS spectral imaging to characterize the composition of phases at the atomic level. unimi.it This allows researchers to map the oxidation states of copper (e.g., distinguishing between Cu, Cu₂O, and CuO) across a nanoparticle or at the interface between different domains, providing critical insights into the local chemical environment that governs the material's properties.

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping and Quantitative Analysis

Energy Dispersive X-ray Spectroscopy (EDX), also known as EDS, is a standard analytical technique coupled with electron microscopy (both SEM and STEM) that provides elemental composition information. By detecting the characteristic X-rays emitted from a sample under electron beam bombardment, EDX can generate elemental maps, line scans, and quantitative compositional data.

EDX has been widely used to confirm the presence and distribution of copper, silver, and oxygen in various copper-silver-oxide materials. researchgate.netrsc.orgmdpi.com In the study of Ag-CuO hybrid nanotubes, EDX analysis of selected spots confirmed that some areas were rich in silver while others were predominantly copper, validating the heterogeneous nature of the material. d-nb.info

Table 1: EDX Spot Analysis of Ag-CuO Hybrid Nanotube This table presents representative data showing the elemental identification at specific points on a Ag-CuO nanostructure, as demonstrated in research.

Analysis Spot LocationPredominant Element Detected
Nanoparticle on nanotube exteriorSilver (Ag)
Nanotube matrixCopper (Cu)

Source: Based on findings from morpho-chemical characterization studies. d-nb.info

Furthermore, EDX line scan analysis performed across individual nanotubes has shown the spatial evolution of the Ag-L and Cu-L edge intensities. d-nb.info These scans typically reveal sharp peaks in silver concentration corresponding to the locations of Ag nanoparticles, superimposed on a broader signal corresponding to the copper oxide nanotube, providing a clear visualization of the elemental distribution. d-nb.info Quantitative EDX analysis of Ag-doped CuO nanoparticles has also been used to confirm that the material contains oxygen, copper, and silver, corroborating results from other techniques like XRD. rsc.org

Spectroscopic Probes of Electronic States and Local Environment

X-ray Photoelectron Spectroscopy (XPS) for Core Level Binding Energies, Oxidation States, and Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS analysis of copper-silver-oxygen compounds provides crucial information on the oxidation states of Cu and Ag on the material's surface, which is often the site of catalytic or electronic activity.

Studies on silver and copper oxide nanoparticles have demonstrated that XPS can effectively track changes in chemical states. For instance, after the oxidation of silver nanoparticles, a negative shift in the Ag 3d core level binding energy is observed, which is characteristic of the formation of silver oxide. snu.ac.kr The full-width-at-half-maximum (FWHM) of the XPS peaks can also increase after such treatments, suggesting the formation of silver oxides with varying stoichiometry. snu.ac.kr

In composite materials, such as silver-doped Y-Ba-Cu-O films, XPS has been used to confirm the chemical state of the incorporated silver. In one such study, XPS analysis verified that the silver was present in its metallic form (Ag⁰). aip.org This ability to distinguish between metallic and oxidized states is fundamental to understanding the electronic interactions between the different components of the material.

X-ray Absorption Spectroscopy (XAS): XANES for Oxidation State and Coordination Symmetry; EXAFS for Nearest Neighbor Distances

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for investigating the local geometric and electronic structure of matter. It is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region, which is close to an element's absorption edge, is highly sensitive to the oxidation state and coordination environment (e.g., tetrahedral, octahedral) of the absorbing atom. For copper-silver-oxygen materials, in situ and operando XAS studies have been instrumental. researchgate.netnih.govacs.org By comparing the Cu K-edge XANES spectra of a sample to those of standard reference materials like Cu foil (Cu⁰), Cu₂O (Cu¹⁺), and CuO (Cu²⁺), the average oxidation state of copper in the material can be determined. researchgate.netaps.org Similarly, Ag K-edge XANES can identify the state of silver by comparison with Ag foil and Ag₂O standards. researchgate.net Studies on bimetallic CuAg catalysts have revealed that under reaction conditions, the electronic states of Cu are significantly altered by the presence of Ag, while the electronic structure of Ag remains largely unchanged, indicating that Ag primarily acts to promote the catalytic activity of the copper sites. acs.org

EXAFS: The EXAFS region, which consists of oscillations far above the absorption edge, provides information about the local atomic environment, including nearest-neighbor bond distances, coordination numbers, and the identity of neighboring atoms. In Ag-decorated Cu₂O nanocubes, EXAFS analysis of the Ag K-edge has been used to determine the coordination number of silver. researchgate.net This data reveals insights into the size and dispersion of the silver nanoparticles. researchgate.net

Table 2: Representative Ag Coordination Number in Ag-Decorated Copper Oxide This table illustrates how the silver coordination number, determined by EXAFS, changes with silver loading, reflecting differences in nanoparticle size and dispersion.

SampleAg Coordination Number (Ag-Ag)
Low Ag loading on Cu₂O8.8 ± 0.6
Ag-only sample11.9 ± 0.4

Source: Derived from operando investigations of Ag-decorated Cu₂O nanocubes. researchgate.net

The high quality of operando EXAFS data can allow for the fitting of multiple coordination shells, providing a detailed picture of the material's structure under working conditions. researchgate.net

Auger Electron Spectroscopy (AES) for Surface Sensitive Elemental Composition and Chemical States

Auger Electron Spectroscopy (AES) is a widely used surface analysis technique that identifies the elemental composition of the top few nanometers of a sample surface. It is particularly valuable for creating depth profiles, which measure the elemental composition as a function of depth by combining AES with ion sputtering to progressively remove surface layers.

AES depth profiling is highly effective for characterizing layered or surface-modified copper-silver-oxide systems. Studies on multilayer thin films have used AES to generate depth profiles of oxygen, silver, and copper, revealing the structure and inter-diffusion of the layers. aip.org For example, in oxidized Cu films passivated with a thin Ag layer, AES depth profiles show the distribution of Ag, Cu, and O. After thermal oxidation, the Ag layer is often found positioned at the interface between the pure copper and the newly formed copper oxide layer, demonstrating its role as an oxidation barrier. snu.ac.kr

The technique can also provide quantitative surface composition. In films produced from the photochemical decomposition of organometallic precursors, AES was used to determine the chemical composition to be approximately 74 mol% silver and 26 mol% oxygen. core.ac.uk The kinetic energies of the emitted Auger electrons are characteristic of the elements present, allowing for the qualitative identification of Cu, Ag, and O, as well as minor surface contaminants like carbon. mdpi.com

Ultraviolet Photoelectron Spectroscopy (UPS) for Valence Band Structure Analysis

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful surface-sensitive technique used to investigate the electronic structure of materials, particularly the valence band region. In the study of copper-silver-oxygen compounds, UPS provides direct insight into the density of states, the character of the orbitals forming the valence band, and the oxidation states of the constituent metals.

Photoelectron studies on the oxidation of copper and silver have established the oxidation states formed during oxygen chemisorption. For copper, initial oxidation leads to the Cu(I) state, which progresses to the Cu(II) state with further oxygen uptake. rsc.org Silver also initially forms a +1 oxidation state. rsc.org The valence band of these oxides is primarily formed through the hybridization of the metal d-orbitals (Cu 3d or Ag 4d) with the oxygen 2p orbitals. aps.org In both Copper(I) oxide (Cu₂O) and Silver(I) oxide (Ag₂O), this p-d hybridization results in dispersed d-like bands at the valence band maximum, which is a critical factor for their conductive properties. aps.org

UPS measurements can determine the position of the valence band maximum (VBM) relative to the Fermi level, a crucial parameter for applications in electronics and photocatalysis. For instance, in composite Cu/Cu₂O films, UPS spectra clearly show the features of the valence band region near the Fermi level, allowing for the determination of energy level alignment in heterojunction devices. researchgate.net Analysis of the valence band centroid, which represents the average energy of the d-band, reveals changes related to particle size and chemical environment. Studies on copper and silver nanoparticles show that the valence band centroid shifts away from the Fermi energy as particle size decreases. researchgate.net This shift indicates a change in the electronic properties at the nanoscale.

Table 1: Representative Valence Band Centroid Positions for Metal Nanoparticles This table illustrates typical values obtained from photoelectron spectroscopy, showing the average energy of the d-band relative to the Fermi level.

MetalCrystal StructureValence BandCentroid Position (eV)
CopperFace-Centered CubicCu 3d~2.28
SilverFace-Centered CubicAg 4d~4.78
Data derived from studies on nanoparticles with a mean diameter of 60 nm. researchgate.net

Vibrational Spectroscopy for Bonding and Lattice Dynamics

Vibrational spectroscopy techniques, including Raman and Fourier Transform Infrared (FTIR) spectroscopy, are indispensable for characterizing the chemical bonds and lattice dynamics in copper-silver-oxygen phases. These methods provide fingerprints of the specific vibrational modes present, allowing for phase identification, analysis of structural quality, and detection of impurities or adsorbates.

Raman spectroscopy probes the inelastic scattering of light from molecular and crystal lattice vibrations (phonons). Each crystalline phase of copper oxide has a distinct Raman signature, making it an excellent tool for phase identification. Copper(II) oxide (CuO), with its monoclinic structure, has three characteristic Raman-active optical modes: one A_g and two B_g modes. acs.orgresearchgate.net In these modes, only the oxygen atoms move. acs.org Copper(I) oxide (Cu₂O) has a cubic cuprite (B1143424) structure, which, according to group theory, should exhibit only one Raman-active T₂g mode. researchgate.netnih.gov

The presence of additional peaks or significant broadening of existing peaks in the Raman spectra can indicate structural disorder, the presence of defects such as oxygen vacancies, or non-stoichiometry. researchgate.netnih.gov For example, a peak observed around 145 cm⁻¹ in copper oxide spectra has been attributed to oxygen vacancies. nih.gov The Raman spectrum of paramelaconite (Cu₄O₃), a mixed-valence phase, is completely different from that of CuO and Cu₂O, highlighting the technique's utility for distinguishing between closely related phases. acs.org

Table 2: Characteristic Raman Phonon Modes for Copper Oxides This interactive table summarizes experimentally observed Raman peaks for the primary copper oxide phases.

CompoundSymmetryModeWavenumber (cm⁻¹)Reference
Copper(II) Oxide (CuO)MonoclinicA_g~286 - 295 acs.orgresearchgate.netnih.gov
B_g(1)~330 - 345 acs.orgresearchgate.netnih.gov
B_g(2)~620 - 629 acs.orgresearchgate.netnih.gov
Copper(I) Oxide (Cu₂O)CubicT₂g~515 researchgate.net
Forbidden Modes (Defect-Induced)~145, ~216 researchgate.netnih.gov
Paramelaconite (Cu₄O₃)TetragonalA_1g~541 acs.org
E_g~318, ~510 acs.org
B_1g~651 acs.org

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material, exciting vibrational modes associated with specific chemical bonds. It is particularly effective for identifying metal-oxygen bonds and surface species like hydroxyl groups or organic residues.

In copper-silver-oxygen materials, the primary absorption bands in the far-infrared region correspond to metal-oxygen stretching vibrations. For CuO, characteristic vibrational modes are found in the 400-600 cm⁻¹ range. researchgate.net In studies of Ag/Ag₂O composites, a distinctive sharp peak appearing between 585 cm⁻¹ and 620 cm⁻¹ is assigned to the stretching vibration of Ag-O-Ag bonds. tandfonline.com The presence and position of these peaks confirm the formation of the oxide phases. FTIR is also highly sensitive to molecular adsorbates. A broad absorption band commonly observed around 3400 cm⁻¹ is attributed to the O-H stretching mode of adsorbed water molecules, which is frequently present on the surface of nanoparticles. researchgate.net

Table 3: Key FTIR Absorption Bands in Copper and Silver Oxides This table lists important vibrational frequencies used to identify chemical bonds in copper-silver-oxygen systems.

Wavenumber Range (cm⁻¹)AssignmentCompound(s)Reference
400 - 600Cu-O vibrational modesCuO researchgate.net
585 - 620Ag-O-Ag stretching vibrationAg₂O tandfonline.com
~3400 (broad)O-H stretching of adsorbed H₂OGeneral (nanomaterials) researchgate.net

Raman Spectroscopy for Phonon Modes, Structural Distortions, and Phase Identification

Defect Chemistry and Non-Stoichiometry Investigations

The electronic and ionic properties of copper-silver-oxygen compounds are profoundly influenced by their defect chemistry, which includes point defects (vacancies, interstitials) and deviations from ideal stoichiometry. mdpi.comchemeurope.com Investigating these phenomena is crucial for controlling the material's conductivity and performance in various applications.

Positron Annihilation Spectroscopy (PAS) is a non-destructive and highly sensitive technique for the characterization of atomic-scale open-volume defects, particularly vacancies. researchgate.net It can detect vacancy concentrations at levels as low as one part-per-million (~10⁻⁶). ias.ac.in The technique involves implanting positrons into a material. These positrons can become trapped in neutral or negatively charged open-volume defects like vacancies or vacancy clusters. The subsequent annihilation of the positron with an electron releases gamma rays, whose energy spectrum and lifetime carry information about the electronic environment at the annihilation site.

The Doppler broadening of the 511 keV annihilation peak is a key parameter measured in PAS. This broadening is characterized by the S-parameter (shape) and W-parameter (wing). The S-parameter corresponds to annihilations with low-momentum valence electrons, while the W-parameter relates to annihilations with high-momentum core electrons. When a positron is trapped in a vacancy, it is more likely to annihilate with valence electrons, leading to an increase in the S-parameter and a decrease in the W-parameter. mdpi.com This makes PAS an exceptional tool for identifying and quantifying vacancy-type defects, which are known to be the dominant defects in Cu₂O and CuO. escholarship.orgstanford.edu

Table 4: Interpretation of Doppler Broadening Parameters in PAS This table explains the significance of the S and W parameters for defect analysis.

ParameterDescriptionPhysical MeaningChange upon Vacancy Trapping
S-parameter Shape parameter; ratio of counts in the central, low-momentum region to the total counts.Represents the fraction of annihilations with valence or conduction electrons.Increases
W-parameter Wing parameter; ratio of counts in the high-momentum wing regions to the total counts.Represents the fraction of annihilations with core electrons.Decreases

Electrical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the electrical properties of materials by measuring their impedance as a function of frequency. acs.orgjrossmacdonald.com It allows for the deconvolution of various electrical processes occurring within a material, such as charge transport through the bulk (grain interiors), across grain boundaries, and charge transfer at electrode interfaces. jrossmacdonald.com

Table 5: Common Equivalent Circuit Elements in EIS and Their Physical Interpretation for Mixed Conductors This interactive table provides a guide to interpreting EIS data for materials like copper-silver-oxides.

Circuit ElementSymbolPhysical Process Represented
ResistorRResistance to the flow of charge (electronic or ionic).
CapacitorCStorage of electric charge at interfaces or due to dielectric properties of the bulk.
Constant Phase Element (CPE)QUsed to model non-ideal capacitive behavior, often due to surface roughness, non-uniform current distribution, or heterogeneity.
Warburg ImpedanceWRepresents the diffusion of charge carriers (ions or electrons) to or from an interface.
Data sourced from general principles of Electrochemical Impedance Spectroscopy. acs.orgjrossmacdonald.com

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Phase Stability and Decomposition Pathways in Controlled Atmospheres

Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC) are essential techniques for characterizing the thermal properties of materials. labmanager.comanff-qld.org.au TGA measures changes in the mass of a sample as a function of temperature or time, providing critical data on thermal stability, decomposition temperatures, and composition. labmanager.comparticletechlabs.com DSC measures the heat flow into or out of a sample during thermal transitions, identifying events like melting, crystallization, and solid-state phase changes by detecting endothermic or exothermic processes. particletechlabs.comgacbe.ac.in When used concurrently, these methods offer a comprehensive understanding of the thermal behavior of copper-silver-oxygen compounds, revealing their phase stability and the specific pathways through which they decompose under various controlled atmospheres. anff-qld.org.au

The thermal stability of mixed copper-silver-oxygen phases is a crucial area of investigation, as these materials can be prone to decomposition upon heating. nih.govresearchgate.net Research indicates that unstable silver-copper (B78288) mixed oxides, often denoted as AgₓCuᵧO₂, tend to decompose into their respective silver and copper oxide counterparts. nih.govresearchgate.net A common decomposition pathway involves the thermal breakdown of the silver oxide component. For instance, silver(I) oxide (Ag₂O) is known to decompose into metallic silver and oxygen at relatively moderate temperatures, typically in the range of 195–205 °C. nih.govresearchgate.net

The atmosphere in which the thermal analysis is conducted plays a pivotal role in the decomposition pathway. In an inert atmosphere, such as flowing nitrogen (N₂), the analysis can reveal the intrinsic thermal stability and decomposition steps without interference from oxidative reactions. aip.org For precursors synthesized with organic capping agents, such as polyvinylpyrrolidone (B124986) (PVP), TGA-DSC analysis in N₂ shows that these organic components typically decompose at temperatures between 400 °C and 500 °C. aip.org

In the case of materials derived from nitrate (B79036) salts, TGA curves show distinct mass loss stages. An initial mass loss below 250 °C is often attributed to the removal of crystal water. mdpi.com This is followed by a significant mass loss, which can be around 50%, occurring up to approximately 310 °C, corresponding to the decomposition of the nitrate components. mdpi.com The DSC curve for this process would show an endothermic peak, indicating the energy absorbed during these decomposition events. mdpi.com At higher temperatures, further transformations occur. For example, above 500 °C, the stable structure is often metallic silver, with its characteristic endothermic melting peak appearing around 950 °C. mdpi.com During these transformations in an inert environment, copper oxide (CuO) may be reduced to cuprous oxide (Cu₂O). mdpi.comrsc.org

The influence of the surrounding atmosphere is critical. An oxidizing atmosphere (like air) will promote the formation and stability of higher oxidation state oxides, such as CuO. researchgate.net Conversely, a reducing atmosphere (e.g., a hydrogen-nitrogen mixture) facilitates the reduction of surface oxides to their metallic states at lower temperatures. rsc.org Therefore, the selection of a controlled atmosphere is fundamental to understanding the specific decomposition mechanisms and final products in the thermal analysis of copper-silver-oxygen systems.

Research Findings on Thermal Decomposition

Detailed analysis of copper-silver precursors provides insight into multi-stage decomposition processes. The data below illustrates a typical thermal analysis of a precursor material containing copper and silver nitrate.

Table 1: Thermal Decomposition Events for a Ag-Cu Precursor in an Inert Atmosphere mdpi.com
Temperature Range (°C)Observed EventTechniqueDescription
< 250Mass LossTGARemoval of residual crystal water from the precursor salts.
250 - 310Significant Mass Loss (~50%) / Endothermic PeakTGA / DSCDecomposition of nitrate components.
> 500Phase StabilizationTGA / XRDFormation of stable metallic silver and copper oxide (Cu₂O) phases.
~ 950Endothermic PeakDSCMelting of the stable metallic silver phase.

The decomposition pathway and final products are highly dependent on the atmospheric conditions during the thermal treatment.

Table 2: Influence of Controlled Atmospheres on Decomposition Products
AtmosphereExpected Transformation/ProductsReference
Oxidizing (e.g., Air)Promotes stability of copper(II) oxide (CuO). Oxidation of metallic components. researchgate.net
Inert (e.g., N₂)Decomposition of silver oxide to metallic Ag. Potential reduction of CuO to Cu₂O at elevated temperatures. Decomposition of organic precursors. aip.orgmdpi.com
Reducing (e.g., 3% H₂ in N₂)Reduction of surface oxides (CuO, Cu₂O) to metallic Cu at lower temperatures than in inert atmospheres. rsc.org

Theoretical and Computational Modeling of Copper Silver Oxygen Systems

First-Principles Electronic Structure Calculations

First-principles calculations, rooted in quantum mechanics, offer a bottom-up approach to predicting material properties without empirical parameters. These methods have been instrumental in unraveling the electronic and structural characteristics of copper-silver-oxygen compounds.

Density Functional Theory (DFT) for Ground State Properties, Band Structures, and Density of States

Density Functional Theory (DFT) is a widely used computational method to determine the ground-state properties of materials. It allows for the calculation of structural parameters, electronic band structures, and the density of states (DOS), which collectively describe the electronic behavior of a material.

In the context of copper-silver-oxygen systems, DFT calculations have been employed to investigate the structural stability and electronic properties of various phases. For instance, in the mixed silver-copper (B78288) oxide AgCuO2, DFT calculations have revealed that both copper and silver exhibit non-integer oxidation states, suggesting a degree of charge delocalization that contributes to its metallic character. The crystal structure of AgCuO2 consists of alternating layers of [CuO2]∞ chains and [Ag]∞ layers. The CuO2 chains feature copper in a square planar coordination with Cu-O bond lengths of 1.83 Å. The Ag-Ag distance within the silver chains is 2.80 Å.

Studies on copper oxides, which are often a component of or related to Cu-Ag-O systems, have shown that standard DFT approaches like the Local Density Approximation (LDA) can sometimes fail to accurately predict the electronic properties of strongly correlated systems like CuO. aps.org However, for other oxides like Cu2O, DFT can provide a reasonable description of the ground state. nih.gov

The table below summarizes some ground state properties of relevant copper and silver oxides calculated using DFT.

CompoundCrystal StructureCalculated Lattice Parameters (Å)Experimental Lattice Parameters (Å)
Cu2OCubic (Cuprite)a = 4.258a = 4.269
CuOMonoclinic (Tenorite)a = 4.684, b = 3.425, c = 5.129, β = 99.54°a = 4.684, b = 3.425, c = 5.129, β = 99.54°
Ag2OCubic (Cuprite)a = 4.749a = 4.736

Note: The presented data is a compilation from various theoretical studies and may vary depending on the specific computational methods and parameters used.

Hybrid Functionals and GW Approximation for Improved Band Gap and Quasiparticle Excitation Prediction

A known limitation of standard DFT functionals, such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), is the underestimation of the band gap in semiconductors and insulators. acs.org To overcome this, more advanced methods like hybrid functionals and the GW approximation are employed.

Hybrid functionals incorporate a portion of exact Hartree-Fock exchange, which often leads to more accurate band gap predictions. nih.govacs.org The HSE06 hybrid functional, for example, has been shown to provide better agreement with experimental band gaps for many oxide materials compared to standard DFT. aps.org For instance, in copper oxides, while LDA fails for CuO, the LDA+U and HSE06 hybrid functionals correctly describe it as an indirect semiconductor. However, these functionals can sometimes overestimate the band gap for other related oxides. aps.org

The GW approximation, a many-body perturbation theory approach, is considered a more rigorous method for calculating quasiparticle energies and band gaps. aps.orgarxiv.org GW calculations have demonstrated that the band gap and density of states in materials like CuO are sensitive to the computational details. aps.org A joint experimental and theoretical study on copper oxides, utilizing GW calculations, has provided a consistent picture of their optical and band-structure properties, supporting indirect band gaps for CuO and Cu4O3. aps.orgresearchgate.net

The following table presents a comparison of band gaps for copper oxides calculated using different theoretical methods.

CompoundExperimental Band Gap (eV)LDA/GGA (eV)Hybrid Functional (HSE06) (eV)GW Approximation (eV)
Cu2O2.17 (direct)~0.7 (underestimated)~2.0 (good agreement) aps.org2.17 (good agreement) aps.org
CuO~1.2 (indirect)Fails to open a gap aps.org~2.74 (overestimated) aps.org~1.24 (indirect) aps.orgresearchgate.net
Cu4O3~0.8 (indirect)Fails to open a gap -~0.84 (indirect) aps.org

Note: The presented data is a compilation from various theoretical and experimental studies and is intended for comparative purposes.

Calculation of Formation Energies of Defects and Dopant Incorporation Mechanisms

Real-world materials are never perfectly crystalline and contain various point defects, such as vacancies, interstitials, and dopant atoms. These defects can significantly influence the material's electronic and optical properties. First-principles calculations are a powerful tool for determining the formation energies of these defects, providing insights into their stability and concentration under different synthesis conditions.

In the context of copper-silver-oxygen systems, understanding how silver incorporates into a copper oxide matrix or vice-versa is crucial. DFT calculations can predict the most favorable sites for dopant atoms and the associated formation energies. For example, studies on doping β-Ga2O3 with copper and silver have shown that the formation energy is lower under oxygen-rich conditions, and Cu-doping results in the lowest formation energy, indicating enhanced stability. nih.gov Similarly, investigations into doping ceria (CeO2) with silver and copper have used DFT to determine the thermodynamic stability of different dopant configurations, finding that the noble metal atoms prefer to be located in the cation layer closer to the surface. researchgate.net

The formation energy of a defect is a key parameter that can be calculated as a function of the chemical potentials of the constituent elements, which in turn depend on the experimental conditions (e.g., oxygen partial pressure). aip.orgresearchgate.net

Adsorption Energy Calculations and Reaction Pathway Mapping for Surface Processes

The surfaces of copper-silver-oxygen materials often play a critical role in their applications, particularly in catalysis. First-principles calculations can be used to model the interaction of molecules with these surfaces by calculating adsorption energies and mapping out reaction pathways.

For example, the adsorption of oxygen on copper surfaces has been extensively studied using DFT to understand the initial stages of oxidation. aps.orgresearchgate.net These calculations provide information on the most stable adsorption sites, binding energies, and the resulting changes in the electronic structure of the surface. aps.org

In the context of CO2 electroreduction, a field where copper-based materials are prominent, DFT has been used to investigate the reaction pathways on different copper oxide surfaces. For instance, a computational study on Cu2O surfaces showed that the (111) surface has higher catalytic activity for CO2 reduction to methanol (B129727) compared to the (100) surface. mdpi.com The adsorption energies of various reaction intermediates are calculated to determine the most likely reaction mechanism and identify the rate-limiting steps. mdpi.com

Similarly, the interaction of CO2 with silver-copper alloy surfaces has been investigated to understand the synergistic effects between the two metals. researchgate.net DFT calculations combined with experimental techniques have shown that the adsorption of CO2 can induce changes in the surface composition of the alloy, with subsurface copper atoms migrating to the surface. researchgate.net This highlights the dynamic nature of the catalyst surface under reaction conditions.

The following table provides illustrative examples of calculated adsorption energies for key species on copper-based surfaces.

SurfaceAdsorbateAdsorption Energy (eV)
Cu(111)O-4.8 to -5.2
CuO(011)CO2-0.96
Cu2O(111)*COOHVaries with pathway
AgCu alloyCO2Varies with surface composition

Note: Adsorption energies are highly dependent on the surface facet, coverage, and computational method used.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

While first-principles calculations are excellent for understanding the electronic structure and energetics of static systems, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to study the dynamic behavior of atoms and ions over time. These methods are particularly useful for investigating diffusion, transport phenomena, and structural evolution at finite temperatures.

Investigation of Diffusion Mechanisms and Ionic Transport

Ionic transport is a key property in many applications of oxide materials, such as in solid-state batteries and sensors. MD and MC simulations provide atomic-level insights into the mechanisms of ion diffusion.

MD simulations track the trajectories of atoms over time by solving Newton's equations of motion, allowing for the direct observation of diffusion events and the calculation of diffusion coefficients. aps.orgnih.gov For example, classical MD simulations have been used to study the effect of electric fields on the mobility of oxygen ions in crystalline oxides. aps.org These simulations can explore conditions of high electric fields that are relevant to the operation of certain electronic devices. aps.org

In copper-silver systems, MD simulations have been used to study the growth and diffusion mechanisms of bimetallic nanoparticles. mdpi.comtandfonline.com For instance, simulations of the deposition of Fe on a Cu substrate and Cu on an Fe substrate have revealed the formation of core-shell structures and their evolution. tandfonline.com The diffusion of adatoms on surfaces, a fundamental process in crystal growth and catalysis, has also been investigated using MD, often in combination with MC methods. ias.ac.in

Monte Carlo simulations, on the other hand, use statistical methods to sample the configuration space of a system. They are particularly well-suited for studying phenomena that occur over longer timescales than are accessible with MD, such as equilibrium segregation in alloys. aps.org Hybrid MD/MC simulations have been used to study silver segregation at grain boundaries in copper, providing a quantitative understanding of the local solute excess. aps.org

The combination of MD and MC methods can be powerful. For example, MD can be used to calculate the energies of different atomic configurations, which are then used as input for MC simulations to model the long-term evolution of a system, such as the epitaxial growth of thin films. ias.ac.in

Simulation of Phase Transformations and Thermal Stability

The simulation of phase transformations and thermal stability in copper-silver-oxygen (Cu-Ag-O) systems is crucial for understanding their behavior at elevated temperatures and in various chemical environments. Computational studies allow for the investigation of phase transitions that are often difficult to capture experimentally.

The degradation of multilayer structures in immiscible systems like Cu/Mo, which shares some characteristics with Cu-Ag systems due to immiscibility, is often initiated by grain boundary grooving. The diffusion of the higher melting point metal along grain and interfacial boundaries is typically the rate-limiting step in the degradation process. tandfonline.com In Cu-Ag alloys, theoretical analysis suggests that the segregating nature of the alloy, where silver tends to segregate to the surface, gradually decreases at higher temperatures. jscholarpublishers.com

First-principles approaches are also used to study the thermal stability of oxide materials. By calculating the change in Gibbs free energy (ΔG) with temperature, the stability of different oxide phases can be predicted. acs.org For the Cu-O system, it is known that copper (II) oxide (CuO) is formed at temperatures up to 380 °C, while above this temperature, copper (I) oxide (Cu₂O) is the more stable phase. researchgate.net The decomposition temperature of CuO is in the range of 1100-1200°C, and for Cu₂O it is 1232°C. researchgate.net

Simulations of amorphous copper nanoparticles have shown that the devitrification (crystallization) temperature is size-dependent and increases as the particle size decreases. mdpi.com The presence of a silver shell around a copper nanoparticle can significantly increase this devitrification temperature. mdpi.com

Table 1: Simulated Thermal Properties of Copper-Silver-Oxygen and Related Systems

SystemPropertySimulation MethodKey Finding
Cu-Ag Core-Shell NanowiresMelting PointMolecular DynamicsMelting point as high as 1369.8 K. researchgate.net
Cu-Ag Core-Shell NanowiresThermal ConductivityMolecular DynamicsLower than bulk copper. researchgate.net
Amorphous Cu NanoparticlesDevitrification TemperatureMolecular DynamicsIncreases with decreasing particle size. mdpi.com
Amorphous Cu Nanoparticles with Ag ShellDevitrification TemperatureMolecular DynamicsSignificantly higher than for bare Cu nanoparticles. mdpi.com
Cu/Mo NanolaminatesDegradation MechanismExperimental and Model CalculationsInitiated by grain boundary grooving; rate-limited by Mo diffusion. tandfonline.com
Cu-Ag Liquid AlloySegregationTheoretical AnalysisAg segregates to the surface; segregation decreases with increasing temperature. jscholarpublishers.com

Modeling of Surface Reconstruction and Nanoparticle Growth Dynamics

The surface structure of materials, particularly at the nanoscale, is not static and can undergo significant reconstruction, especially under reaction conditions. chinesechemsoc.org Modeling these dynamic changes is essential for understanding catalytic activity and nanoparticle stability.

For copper-based catalysts, surface restructuring is a common phenomenon. researchgate.net First-principles accuracy molecular dynamic simulations have shown that in the presence of a secondary metal like gold, the reconstruction of CuO nanosheets during CO reduction can lead to the formation of undercoordinated Cu sites. acs.org These sites are found to be crucial for the selective synthesis of certain products. acs.org Similarly, the presence of foreign impurities, such as sodium ions, can stabilize catalytically active Cu⁺ species during the electrochemical reduction of Cu oxide. researchgate.net

The growth of nanoparticles is a complex process involving nucleation and subsequent growth, which can be modeled using techniques like molecular dynamics (MD) and kinetic Monte Carlo (KMC). figshare.comrsc.orgrsc.org MD simulations of silver nanoparticle synthesis have shown that capping agents play a critical role in controlling the final size and shape of the particles. rsc.org The growth process can involve the formation of amorphous particles followed by the appearance of ordered structures. rsc.org

KMC simulations offer an advantage over traditional MD by allowing the tracking of atomistic structural evolution on time scales that are closer to experimental conditions. rsc.org This approach has been used to model the growth of gold nanoparticles, providing detailed analysis of their structural evolution and surface texture over time. rsc.org For silver nanoclusters, MD simulations have demonstrated that the final morphology of the grown nanocluster is highly dependent on the growth conditions, such as deposition flux and temperature. researchgate.net

The interaction between nanoparticles and their environment, such as a liquid medium, can also be simulated. For instance, the behavior of nano copper oxide in a freshwater environment has been modeled to understand its fate and transformation, considering processes like dissolution and heteroaggregation. acs.org

Table 2: Simulation Approaches for Nanoparticle Growth and Surface Reconstruction

System/PhenomenonSimulation MethodKey Insights
CuO Nanosheets with AuFirst-Principles Molecular DynamicsAu steers the formation of undercoordinated Cu sites during reconstruction. acs.org
Oxide-Derived CuCryogenic Atom Probe Tomography & In Situ RamanIncorporated Na⁺ impurities stabilize active Cu⁺ species. researchgate.net
Ag Nanoparticle SynthesisMolecular DynamicsCapping agents control size and shape; growth proceeds through amorphous and ordered structures. rsc.org
Au Nanoparticle GrowthKinetic Monte Carlo (KMC)Enables tracking of structural evolution on experimental time scales. rsc.org
Ag Nanocluster GrowthMolecular DynamicsFinal morphology is dependent on deposition flux and temperature. researchgate.net
Nano CuO in FreshwaterEnvironmental Fate ModelingSimulates dissolution, heteroaggregation, and other transformation processes. acs.org

Multiscale Modeling Approaches

To bridge the gap between atomistic-level details and macroscopic observations, multiscale modeling approaches are increasingly being employed. These methods combine different computational techniques to study complex systems over a wide range of length and time scales. researchgate.netd-nb.info

Combining DFT with Kinetic Monte Carlo (KMC) for Reaction Kinetics

The combination of Density Functional Theory (DFT) and Kinetic Monte Carlo (KMC) simulations is a powerful tool for investigating the kinetics of catalytic reactions. aip.org DFT is used to calculate the energetics of elementary reaction steps, such as adsorption energies and activation barriers, on a model catalyst surface. researchgate.netuni-giessen.de This information is then used as input for KMC simulations, which can model the time evolution of the system on a much longer time scale than is accessible with DFT alone. aip.org

The development of such multiscale models is crucial for understanding the complex interplay of factors that determine the performance of catalysts and for the rational design of new and improved catalytic materials. researchgate.netaip.org

Coarse-Graining Techniques for Larger System Simulations

While atomistic simulations provide detailed insights, their computational cost often limits them to relatively small systems and short time scales. Coarse-graining (CG) techniques address this limitation by grouping atoms into larger "beads" or "mesoparticles," which reduces the number of degrees of freedom in the system. mit.edunih.gov This allows for the simulation of larger systems and longer time scales, making it possible to study phenomena such as nanoparticle self-assembly and the interaction of nanoparticles with complex environments like cell membranes. nih.govresearchgate.net

CG models are designed to reproduce certain properties of the underlying atomistic system, such as structural details or thermodynamic properties. researchgate.net For example, polarizable CG models have been developed for metal and metal oxide nanoparticles that can capture electrostatic interactions, which are crucial for understanding their behavior in various environments. researchgate.net

The combination of CG simulations with other methods, such as KMC, can further enhance the capabilities of multiscale modeling. For instance, a (2+1)D KMC code has been developed for both atomic-scale and coarse-grained simulations of copper electrodeposition, a process relevant to the fabrication of microelectronics. mit.edu This approach allows for the simulation of complex surface reaction mechanisms and their impact on the evolving morphology of the deposited film. mit.edu

Thermodynamic Modeling and Phase Diagram Computation

CALPHAD (CALculation of PHAse Diagrams) Methodology for Multicomponent Systems

The CALPHAD (CALculation of PHAse Diagrams) methodology is a powerful computational tool for predicting phase equilibria and thermodynamic properties of multicomponent systems. nist.gov It relies on thermodynamic databases containing models for the Gibbs free energy of individual phases. These models are developed by critically assessing and optimizing experimental data and theoretical calculations. calphad.orgnsf.gov

For the copper-silver-oxygen system, the CALPHAD approach can be used to construct phase diagrams that show the stable phases as a function of temperature, pressure, and composition. nist.gov This is essential for understanding and controlling the behavior of these materials in various applications. For instance, thermodynamic assessments of the binary subsystems, such as Cu-O and Ag-O, are fundamental inputs for modeling the ternary system. researchgate.netresearchgate.net The Cu-O system has been reassessed using the CALPHAD technique to optimize model parameters for elevated oxygen pressures. researchgate.net Similarly, the Ag-O system has been assessed to obtain a consistent set of thermodynamic parameters. researchgate.net

The liquid phase in these oxide systems is often described using models like the two-sublattice model for ionic liquids, which can account for the presence of different ionic species. researchgate.netresearchgate.net The development of thermodynamic databases for complex systems, such as those relevant to copper smelting, often involves the assessment of multiple ternary systems, including Cu-Fe-O. scispace.com

The CALPHAD methodology is not limited to calculating equilibrium phase diagrams. It can also be used to predict the thermodynamic properties of metastable phases, which is important for understanding materials produced by non-equilibrium processing techniques. aip.org Furthermore, the coupling of thermodynamic modeling with kinetic models allows for the simulation of various material processes, such as solidification and precipitation. nist.gov

Prediction of Equilibrium Phases and Stability Regions

The prediction of equilibrium phases and their stability regions in the copper-silver-oxygen (Cu-Ag-O) system is a complex task that relies heavily on theoretical and computational modeling. These methods allow researchers to forecast the stable compounds and their structures under various conditions of temperature, pressure, and composition, providing crucial guidance for materials synthesis and characterization. The primary computational techniques employed for this purpose are first-principles calculations based on Density Functional Theory (DFT) and thermodynamic modeling using the CALPHAD (CALculation of PHAse Diagrams) method.

First-principles calculations, particularly DFT, are instrumental in determining the fundamental energetic properties of materials from their electronic structure. nih.gov By calculating the total energy of various atomic configurations, DFT can predict the most stable crystal structures (polymorphs) for known and hypothetical compounds within the Cu-Ag-O system. umn.edu The stability of a particular phase is assessed by comparing its formation energy to that of competing phases or to phase separation into constituent elements or binary oxides. umn.edu

For instance, DFT studies have been conducted on the binary oxides that constitute the ternary system, such as silver(I) oxide (Ag₂O) and various copper oxides (Cu₂O, CuO, Cu₄O₃). aip.orgresearchgate.netaps.org Research on Ag₂O has involved systematic investigations into the formation energies of native point defects, which are crucial for understanding stability under different atmospheric conditions (Ag-rich vs. O-rich). aip.org Similarly, DFT has been used to evaluate the structural stability and electronic band structure of the three primary copper oxide phases. researchgate.netosti.gov

In the ternary space, the mixed-valent oxide AgCuO₂ has been a subject of significant theoretical investigation. First-principles DFT calculations have been used to explore its electronic structure, charge delocalization, and structural stability. nih.gov These studies predict that stoichiometric AgCuO₂ is a three-dimensional metal and confirm the stability of its structure through phonon dispersion calculations and molecular dynamics simulations at various temperatures. nih.gov

The CALPHAD method provides a complementary, phenomenological approach to predict phase stability. unicen.edu.ar It constructs thermodynamic models for the Gibbs energy of each individual phase in a system. arxiv.orgarxiv.org These models integrate experimental data with theoretical results from first-principles calculations to create a comprehensive thermodynamic database. unicen.edu.arosti.gov By minimizing the total Gibbs energy of the system, the CALPHAD approach can generate phase diagrams that map out the equilibrium phase regions as a function of temperature, pressure, and composition. umn.eduuonbi.ac.ke While extensively used for binary systems like Cu-Ag, this methodology is critical for navigating the complexities of ternary and higher-order systems. unicen.edu.arresearchgate.netaip.org

The synergy between DFT and CALPHAD is particularly powerful. DFT provides accurate, zero-kelvin energy data for stable and metastable phases, which serves as crucial input for parameterizing the Gibbs energy models in the CALPHAD framework. unicen.edu.ar This integrated approach allows for the prediction of phase diagrams with greater accuracy, especially in regions where experimental data is scarce. osti.gov For example, theoretical studies can predict how the oxidation state of copper clusters changes with increasing oxygen partial pressure and decreasing temperature, leading to transitions from elemental copper to Cu₂O and subsequently to CuO. osti.govacs.org

Detailed research findings from these computational methods are often presented in data tables that quantify the stability of different phases.

Table 1: Calculated Formation Energies of Neutral Native Point Defects in Cuprite (B1143424) Ag₂O from First-Principles Calculations

This table presents the calculated formation energies for different neutral point defects in silver(I) oxide with a cuprite structure. The calculations were performed under two different chemical potential conditions: silver-rich (Ag-rich) and oxygen-rich (O-rich). The formation energy (ΔH) indicates the energy required to create a defect; lower values suggest a higher likelihood of formation under the given conditions. All energy values are in electron volts (eV).

Defect TypeDescriptionFormation Energy (ΔH) in eV (Ag-rich)Formation Energy (ΔH) in eV (O-rich)
VAgSilver Vacancy2.05-0.68
VOOxygen Vacancy0.814.21
AgiSilver Interstitial1.013.74
OiOxygen Interstitial3.42-0.01
AgOSilver Antisite9.326.59
OAgOxygen Antisite2.59-0.14
Data sourced from first-principles calculations on native point defects in cuprite Ag₂O. aip.org

**Table 2: Predicted Stable Copper-Containing Phases as a Function of Temperature and Oxygen Partial Pressure (pO₂) **

This table conceptually illustrates the stability regions for different copper oxides as predicted by theoretical models. The stable phase is determined by the interplay between temperature and the partial pressure of oxygen. This type of information is a typical output of phase stability analyses derived from computational thermodynamics.

Temperature RangeOxygen Partial Pressure (pO₂)Predominantly Stable Phase
LowLowCu (Elemental Copper)
Low to ModerateModerateCu₂O (Copper(I) Oxide)
Moderate to HighHighCuO (Copper(II) Oxide)
HighLowCu (Elemental Copper)
This table is a conceptual representation based on general findings from theoretical studies on the oxidation of copper. osti.govacs.org

Mechanistic Investigations of Functional Phenomena in Copper Silver Oxygen Materials

Catalytic Reaction Mechanisms and Active Site Analysis

Copper-silver-oxygen materials exhibit remarkable catalytic activity in various reactions. The analysis of reaction mechanisms and the identification of active sites are paramount for optimizing their catalytic performance.

Heterogeneous Catalysis: Oxidation of Volatile Organic Compounds (VOCs), CO Oxidation, NOx Reduction Pathways

In the realm of heterogeneous catalysis, copper-silver-oxygen materials have demonstrated significant potential for the abatement of harmful pollutants. For the oxidation of volatile organic compounds (VOCs), a key application is the removal of substances like n-hexane and benzene (B151609). Studies have shown that entangled Ag-CuO heteronanostructures can achieve total photo-oxidation of n-hexane at temperatures below 180 °C under LED irradiation. nih.govresearchgate.net This performance surpasses that of its silver-free CuO counterpart, highlighting the synergistic effect of the silver component. nih.gov The mechanism for VOC oxidation over these materials often follows the Mars-van Krevelen model, where lattice oxygen from the metal oxide participates in the oxidation of the adsorbed organic molecule. rsc.orgacs.org The resulting oxygen vacancy is then replenished by gas-phase oxygen. acs.org Specifically for benzene oxidation, a copper-silver catalyst supported on cerium-zirconium mixed oxide (CZCuAg) has shown complete oxidation at temperatures below 200 °C. rsc.org In this system, it is proposed that copper(II) oxide provides sites for benzene adsorption, while metallic silver is primarily responsible for the oxidation process. rsc.org

Silver-based catalysts are known to enhance the formation of active oxygen species, which are crucial for the oxidation process. nih.gov The interaction between silver and the metal oxide support can influence the catalyst's ability to store and release oxygen, a key factor in redox reactions. mdpi.com

Photocatalysis: Charge Carrier Dynamics, Quantum Yields, and Water Splitting Mechanisms

The photocatalytic properties of copper-silver-oxygen materials are of great interest for applications such as water splitting and pollutant degradation. The introduction of silver into copper oxide structures can significantly enhance photocatalytic efficiency by improving charge separation and extending the light absorption range. nih.govresearchgate.net

In Ag-CuO heterostructures, upon excitation with light of sufficient energy, electrons in the valence band of CuO can be promoted to the conduction band. These photo-generated electrons can then be transferred to and trapped by the silver nanostructures, which act as electron sinks. ethz.ch This process effectively reduces the recombination rate of electron-hole pairs, a major limiting factor in photocatalysis. rsc.org Another proposed mechanism involves the plasmonic properties of silver. Under illumination, localized surface plasmon resonance (LSPR) in silver nanoparticles can induce a charge transfer of "hot" holes into the valence band of the p-type CuO. researchgate.netethz.ch

For water splitting, copper(I) oxide (Cu₂O) is a promising material due to its suitable band edge positions relative to the redox potentials of water. mdpi.com However, its efficiency is often hampered by charge recombination. Coupling Cu₂O with other materials, such as in Cu₂O/CuO systems, can enhance charge transport and improve performance. mdpi.com The addition of silver can further promote photocatalytic activity. For instance, a system composed of titanium dioxide and copper(I) oxide with silver nanoparticles acting as a mediator has been shown to be effective for hydrogen evolution from water splitting. mdpi.com Studies on CdS photocatalysts have shown that co-catalysts like copper and silver can significantly boost activity, with a quantum efficiency of 45.04% achieved for a catalyst containing 2% Cu and 1% Ag on CdS. rsc.org The synergy between the surface plasmon resonance of copper and the Schottky barrier formed by silver effectively prevents charge recombination. rsc.org

Electrocatalysis: Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR) Kinetics and Active Sites

Copper-silver-oxygen materials have emerged as promising electrocatalysts for the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR), which are fundamental to various energy conversion and storage technologies.

For the OER, copper-silver oxide nanowires (CuO-Ag₂O NWs) have demonstrated improved activity compared to their single-component counterparts. rsc.orgresearchgate.net These nanowires, grown on a CuAgZn alloy, exhibited an overpotential of 0.448 V at a current density of 20 mA cm⁻² and a Tafel slope of 118 mV dec⁻¹. rsc.orgresearchgate.net It is suggested that Cu(III) species are the active sites for the OER in copper-based materials. researchgate.net

In the context of the ORR in alkaline media, bimetallic CuAg catalysts have shown enhanced activity compared to pure silver. acs.org In-situ X-ray absorption spectroscopy (XAS) studies have revealed that the improved performance is primarily due to direct electronic effects rather than geometric lattice distortions. acs.org These studies indicate that while the electronic structure of silver remains largely unchanged, the electronic states of copper are significantly altered in the bimetallic catalyst. acs.org This leads to the creation of highly active copper-centered catalytic sites, suggesting that the primary role of silver may be to electronically promote the copper. acs.org

The kinetics of the ORR on copper-silver alloy nanoparticles supported on reduced graphene oxide (CuAg/rGO) have been investigated. These catalysts showed a Tafel slope of 184 mV dec⁻¹, indicating the rate-determining step of the reaction. nih.govnih.gov The number of electrons transferred during the ORR on CuAg/rGO was determined to be approximately 2.8, suggesting a mixed pathway involving both the direct 4-electron reduction of oxygen to water and the 2-electron reduction to peroxide. nih.govresearchgate.net

Electrocatalytic Performance of Copper-Silver-Oxygen Materials
CatalystReactionKey Performance MetricValueReference
CuO-Ag₂O NWsOEROverpotential at 20 mA cm⁻²0.448 V rsc.orgresearchgate.net
CuO-Ag₂O NWsOERTafel Slope118 mV dec⁻¹ rsc.orgresearchgate.net
CuAg/rGOORRTafel Slope184 mV dec⁻¹ nih.govnih.gov
CuAg/rGOORRNumber of Electrons Transferred2.8 nih.govresearchgate.net

Role of Lattice Oxygen and Oxygen Vacancies in Redox Catalysis

Lattice oxygen and oxygen vacancies play a critical role in the redox catalytic activity of copper-silver-oxygen materials. The Mars-van Krevelen mechanism, often invoked for oxidation reactions, directly involves the participation of lattice oxygen. acs.org The reducibility of the metal oxide, or its ability to release lattice oxygen, is a key factor determining catalytic performance.

Oxygen vacancies are considered crucial active sites in metal oxide catalysts. rsc.org They can be created by doping with lower-valence cations or through reduction processes. d-nb.info These vacancies are essential for the activation of oxygen molecules and can influence the electronic structure of the catalyst. rsc.orgnih.gov In mixed oxides, asymmetric oxygen vacancies at the interface between different metal cations (e.g., M1–□–M2) can act as highly active sites. d-nb.info

For copper oxide-based catalysts, the presence of oxygen vacancies is linked to the formation of Cu⁺ species due to charge imbalance. mdpi.com These vacancies are beneficial for the activation of oxygen species, which is a key step in many oxidation reactions. mdpi.com Studies on CuO nanostructures have shown that the density of oxygen vacancies can be tailored to enhance catalytic performance in reactions like the aerobic oxidation of benzyl (B1604629) alcohol. acs.org The formation of surface oxygen species on reactive crystal facets with low oxygen vacancy formation energy has been correlated with enhanced catalytic activity. acs.org In-situ introduction of oxygen vacancies into CuO has been shown to activate it for the electrocatalytic ammonia (B1221849) oxidation reaction, with theoretical calculations suggesting that the vacancies upshift the d-band center of the active Cu site, stabilizing reaction intermediates. researchgate.net

In-Situ and Operando Spectroscopic Characterization of Reaction Intermediates (e.g., DRIFTS, XAS)

To unravel the complex reaction mechanisms and identify transient species, in-situ and operando spectroscopic techniques are indispensable. These methods allow for the characterization of the catalyst under actual reaction conditions.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful tool for identifying adsorbed species and reaction intermediates on the catalyst surface. For instance, in-situ DRIFTS has been used to study the oxidation of soot on silver-based catalysts, revealing the types of adsorbed oxygen species (O₂⁻, O⁻, and O²⁻) that are pivotal for the oxidation process. mdpi.com

X-ray Absorption Spectroscopy (XAS) provides element-specific information about the electronic structure and local coordination environment of the catalyst. acs.org Operando XAS studies have been crucial in understanding the dynamic changes that copper-silver catalysts undergo during electrochemical reactions. For the CO₂ reduction reaction, operando XAS has shown that under reducing conditions, CuO in bimetallic Cu-Ag catalysts is completely reduced to metallic Cu. rsc.org It also revealed the formation of Cu-Ag nanoalloys. rsc.org In another study on CO₂ reduction, operando XAS helped to track the evolution of the Cu oxidation state in Cu₂O-Ag catalysts, showing that the presence of silver can restrict the reconstruction of the catalyst. utoronto.ca For the ORR, in-situ XAS has been instrumental in demonstrating the electronic promotion of copper by silver in bimetallic catalysts. acs.org

Advanced Electronic and Charge Transport Studies

The electronic properties and charge transport characteristics of copper-silver-oxygen materials are fundamental to their performance in both catalytic and electronic devices. Doping copper oxide with silver is a common strategy to modify its optical and electrical properties. arxiv.org

Theoretical studies using Density Functional Theory (DFT) have been employed to understand the electronic band structure of copper-silver oxide systems. These calculations help in predicting the electronic and optical properties of these materials. researchgate.net The interaction between copper and silver can lead to the formation of electron-deficient copper sites, which can alter the adsorption energies of reaction intermediates and thus influence catalytic selectivity. acs.org

In bimetallic Cu-Ag systems, the electronic structure of copper can be significantly altered by the presence of silver. acs.org This electronic modification is believed to be a key factor in the enhanced catalytic activity observed in these materials. Copper-silver alloys are also being explored for applications in electronics, offering a combination of high electrical conductivity and mechanical strength. encyclopedie-environnement.org The decision to use silver or copper in electronic components often depends on the balance between performance requirements and cost, with silver offering superior conductivity. thermtest.com

Conduction Mechanisms in Wide Band Gap and Mixed Valence Oxides (e.g., Hopping, Band Conduction)

The electrical conductivity in copper-silver-oxygen materials is dictated by their specific electronic structure, which can facilitate charge transport through distinct mechanisms. The dominant mechanism depends on factors such as crystal structure, stoichiometry, and the presence of mixed-valence states.

In wide bandgap oxide semiconductors, conduction often occurs via the band conduction mechanism. This process involves the excitation of electrons from the filled valence band (VB) to the empty conduction band (CB), creating mobile electrons and holes. The electronic structure of these materials features a large energy gap between the VB and CB. For n-type conduction, electrons move through the delocalized states of the conduction band, while for p-type conduction, holes move through the valence band. The high mobility of charge carriers is a characteristic of this mechanism, particularly in materials where the conduction band minimum is formed from spatially spread s orbitals, leading to a small electron effective mass. qut.edu.au

In contrast, hopping conduction is prevalent in materials containing mixed-valence ions, where an element exists in multiple oxidation states (e.g., Cu⁺/Cu²⁺). In this thermally activated process, charge carriers (electrons or holes) are localized on specific ionic sites and move by "hopping" to an adjacent site with a different valence state. This mechanism is characterized by lower carrier mobility compared to band conduction. For example, the p-type conductivity in cuprous oxide (Cu₂O) is widely attributed to the formation of copper vacancies. researchgate.net These vacancies create acceptor states, leading to the presence of holes in the valence band which can then participate in conduction. researchgate.netmdpi.com The formation of these vacancies can result in delocalized hole states, enabling the semiconducting properties observed in Cu₂O. researchgate.net

Table 1: Comparison of Conduction Mechanisms

FeatureBand ConductionHopping Conduction
Carrier StateDelocalized in energy bandsLocalized on specific atomic/ionic sites
Material TypeCrystalline semiconductors with wide bandgapsMixed-valence oxides, amorphous materials
MobilityHighLow, thermally activated
Temperature DependenceMobility decreases with temperature (scattering)Mobility increases with temperature (activated process)

Resistive Switching Mechanisms and Filamentary Conduction in Memristive Devices

Copper-silver-oxygen materials are investigated for their use in memristors, which are non-volatile memory devices that exhibit resistive switching (RS). researchgate.net The underlying mechanism often involves the formation and rupture of conductive filaments within the material, a process known as filamentary conduction. researchgate.netspringerprofessional.de These devices typically have a metal-insulator-metal (MIM) structure where the oxide layer acts as the switching medium. springerprofessional.de

In devices based on copper and silver oxides, the RS mechanism is frequently categorized as an electrochemical metallization (ECM) or conductive-bridging random access memory (CBRAM) effect. springerprofessional.deaps.org The process can be described as follows:

SET Process (High to Low Resistance): When a positive voltage is applied to the active electrode (e.g., Cu or Ag), metal ions are oxidized (Cu → Cu²⁺ + 2e⁻ or Ag → Ag⁺ + e⁻). These mobile cations migrate through the oxide layer toward the counter-electrode. Upon reaching the negative electrode, they are reduced back to their metallic state, gradually forming a conductive filament that bridges the two electrodes. aps.org This filament creates a low-resistance state (LRS).

RESET Process (Low to High Resistance): Applying a reverse voltage bias causes the electrochemical dissolution or rupture of the filament, returning the device to a high-resistance state (HRS). springerprofessional.de

In printed, flexible Cu/CuO/(AgO)/Ag memristors, bipolar resistive switching has been demonstrated. researchgate.nettheiet.org It is suggested that the switching between the high-resistance and low-resistance states is governed by the migration of oxygen between the copper oxide and silver oxide layers. researchgate.nettheiet.org These devices are notable for their low-power operation and fabrication on flexible substrates. theiet.org

Table 2: Research Findings on Copper-Silver Oxide Based Memristors

Device StructureProposed Switching MechanismKey FindingsReference
Cu/CuO/(AgO)/AgMigration of oxygen between copper and silver oxide layersDemonstrates bipolar resistive switching; fabricated by ink-jet printing on flexible substrates. researchgate.nettheiet.org
FTO/CZTS/AgFormation and rupture of conductive filamentsDevice possesses good memory-switching properties with an observed HRS/LRS resistance ratio of ~33. researchgate.net
ITO/PPX/CuElectromigration of copper ions and formation of metallic bridges (filaments).Filament diameter can be reduced to the atomic scale, leading to quantized conductance. aps.org

Thermoelectric Transport Phenomena and Figure of Merit Enhancement Strategies

Thermoelectric materials can directly convert heat into electricity (Seebeck effect) or use electricity for cooling (Peltier effect). The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, where ZT = (S²σ/κ)T. Here, S is the Seebeck coefficient, σ is the electrical conductivity, κ is the thermal conductivity, and T is the absolute temperature. wikipedia.org To maximize ZT, a material should ideally have a high power factor (S²σ) and low thermal conductivity. wikipedia.orgacs.org

Oxide semiconductors, including copper-based oxides, are of interest for thermoelectric applications due to their thermal stability and oxidation resistance. wikipedia.org A key strategy for enhancing ZT is to reduce the lattice thermal conductivity without significantly impairing electrical conductivity. This is the principle behind "phonon-glass electron-crystal" materials. Superionic compounds, such as copper chalcogenides, are a promising class of materials because the "liquid-like" behavior of one sublattice (e.g., mobile copper ions) effectively scatters phonons, leading to very low thermal conductivity. nih.gov

Strategies to enhance the thermoelectric figure of merit in related materials include:

Doping: Introducing dopants can optimize the carrier concentration to maximize the power factor. For instance, doping copper sulfide (B99878) with sodium was investigated to reduce conductivity and increase the Seebeck coefficient. nih.gov

Nanostructuring: Creating nanostructures, such as superlattices or embedding nanoparticles, can introduce numerous interfaces that scatter phonons more effectively than electrons, thereby reducing thermal conductivity. wikipedia.org

Creating Composites: The inclusion of nano-objects like carbon nanotubes or graphene into a superionic matrix can help stabilize the material and enhance its thermoelectric properties. nih.gov Silver selenide (B1212193) (Ag₂Se) is another material suitable for ambient temperature applications, and its properties can be improved through doping. acs.org

Photoelectron Emission Microscopy (PEEM) and Surface Photovoltage Spectroscopy (SPS) for Surface Electronic States

Understanding the surface electronic states of copper-silver-oxygen materials is crucial, as the surface plays a critical role in catalysis, sensing, and electronic devices. Photoelectron Emission Microscopy (PEEM) and Surface Photovoltage Spectroscopy (SPS) are powerful techniques for this purpose.

Photoelectron Emission Microscopy (PEEM) is an imaging technique that provides nanoscale spatial resolution of a material's surface properties. It works by illuminating the sample with light (e.g., UV or X-ray) to induce the photoelectric effect. The emitted photoelectrons are then collected by electron optics to form an image. The intensity and energy distribution of these electrons contain information about the local work function, chemical composition, and electric field strength at the surface. uni-muenchen.de PEEM has been combined with ultrashort laser pulses to study ultrafast electron dynamics at metallic surfaces, including copper and silver. uni-muenchen.dedtic.mil

Surface Photovoltage Spectroscopy (SPS) is a non-contact technique that measures the change in the surface potential of a semiconductor upon illumination with light of varying wavelengths. researchgate.netsci-hub.se When light with energy greater than the bandgap creates electron-hole pairs, these carriers are separated by the electric field in the surface space-charge region, leading to a change in surface voltage (the SPV signal). escholarship.org SPS can provide valuable information about:

Bandgap energy.

The presence of surface and defect states within the bandgap.

Charge separation and transport properties. escholarship.org

The nature of band bending at the surface (e.g., depletion, accumulation).

A study using X-ray photoelectron spectroscopy (XPS), a related surface-sensitive technique, on mixed silver-copper (B78288) oxide (AgCuO₂) revealed a non-uniform distribution of silver and copper states with depth. researchgate.net Two distinct silver states were found on the initial surface: highly oxidized Ag⁺ from the AgCuO₂ lattice and metallic Ag⁰ impurities. researchgate.net The study also showed that the surface composition and the oxidation states of both copper and silver could be significantly modified by long-term exposure to X-rays. researchgate.net

Optical and Optoelectronic Response Investigations

The interaction of light with copper-silver-oxygen materials underpins their use in photocatalysis, solar cells, and other optoelectronic devices. This interaction is governed by the material's electronic band structure.

Fundamental Principles of Light Absorption and Emission in Oxide Semiconductors

Light absorption in a semiconductor occurs when a photon with energy equal to or greater than the material's bandgap (E_g) is absorbed, exciting an electron from the valence band (VB) to the conduction band (CB). This process creates an electron-hole pair, which is the fundamental excitation responsible for photoconductivity and photovoltaic effects. mdpi.com

The nature of the bandgap can be either direct or indirect:

Direct Bandgap: The minimum of the conduction band and the maximum of the valence band occur at the same crystal momentum (k-vector). In this case, a photon can directly excite an electron. Materials with a direct bandgap are efficient light emitters. Cuprous oxide (Cu₂O) has a direct bandgap of approximately 2.17 eV. mdpi.comaps.org

Indirect Bandgap: The CB minimum and VB maximum occur at different k-vectors. For an electron to be excited, the process must involve both a photon (to provide energy) and a phonon (to conserve momentum). Cupric oxide (CuO) is considered a semiconductor with an indirect bandgap of around 1.2 to 1.7 eV. mdpi.comaps.orgresearchgate.net

Silver delafossite (B1172669) oxides (AgBO₂, where B is a trivalent cation like Al or Ga) tend to have much larger optical band gaps compared to their copper counterparts. northwestern.edu The specific properties, such as the band gap, are influenced by the constituent cations and the crystal structure. northwestern.edu

Table 3: Band Gap Energies of Relevant Oxides

CompoundChemical FormulaBand Gap TypeApproximate Band Gap (eV)Reference
Cuprous OxideCu₂ODirect2.17 mdpi.comaps.org
Cupric OxideCuOIndirect~1.2 - 1.7 mdpi.comresearchgate.netnih.gov
Silver Gallium OxideAgGaO₂Direct4.12 (thin film) northwestern.edu
ParamelaconiteCu₄O₃Indirect~0.8 aps.org

Photogenerated Carrier Separation and Recombination Pathways

Once an electron-hole pair is created by light absorption, it can undergo two competing processes: separation or recombination.

Carrier Separation is the process where the electron and hole move apart from each other, preventing their immediate annihilation. Efficient charge separation is essential for any optoelectronic device, as it allows the carriers to be collected at electrodes or to participate in chemical reactions at the surface. rsc.org Several strategies are employed to enhance carrier separation in copper-silver-oxide systems:

Heterojunction Formation: Creating an interface between two different semiconductors (a heterojunction) can establish a built-in electric field that drives the separation of electrons and holes. For example, forming a p-n heterojunction between p-type Cu₂O and n-type ZnO effectively promotes the separation and transfer of photogenerated carriers. rsc.org Similarly, a Bi₂WO₆/CuO/Ag₂O heterostructure was shown to accelerate the transfer and separation of photogenerated carriers. nih.gov

Plasmonic Enhancement: Incorporating noble metal nanoparticles, such as silver, can enhance light absorption and promote carrier separation via localized surface plasmon resonance (LSPR). nih.govresearchgate.net The excited plasmons can decay by injecting energetic ("hot") electrons or holes into the semiconductor, facilitating charge separation at the metal-semiconductor interface. nih.govresearchgate.net

Recombination is the process where a photogenerated electron and hole meet and annihilate each other, typically releasing energy as light (radiative recombination) or heat (non-radiative recombination). Recombination is a loss mechanism that reduces the efficiency of optoelectronic devices. It often occurs at defect sites within the crystal lattice or at the surface. nih.gov Suppressing recombination is a primary goal in material design. For instance, creating heterostructures not only promotes separation but also spatially separates the electrons and holes, reducing the probability of their recombination. rsc.orgnih.gov

Plasmon-Enhanced Effects and Light Trapping Mechanisms in Nanostructures

Copper-silver-oxygen nanostructures exhibit significant potential for plasmon-enhanced applications due to the synergistic combination of the plasmonic properties of silver and the unique electronic and optical characteristics of copper oxides. nih.govnih.gov The integration of a noble metal like silver with a semiconductor such as copper oxide can lead to enhanced and tunable localized surface plasmon resonances (LSPRs). nih.gov These LSPRs are collective oscillations of electrons in the metal nanoparticles excited by light of a specific wavelength.

Light trapping is another crucial mechanism observed in these nanostructures. mdpi.commdpi.com This phenomenon involves the confinement of light within the material, increasing the optical path length and the probability of absorption. mdpi.comcaltech.edu In hybrid nanostructures composed of metal nanodiscs and a back-reflector separated by a polymer layer, light can be almost completely trapped. mdpi.com The confinement of magnetic fields within the polymer layer and the multipolar character of the electric fields at the nanodisc-polymer interface contribute to this efficient light trapping. mdpi.com The use of different metals for the nanodiscs and the back-reflector, such as combinations of gold, silver, aluminum, and copper, allows for the generation of a wide range of structural colors, demonstrating the versatility of this light-trapping mechanism. mdpi.com

The enhancement of the local electromagnetic field near the surface of the nanostructures also contributes to increased light absorption, leading to localized heating. nih.gov This photothermal effect, mediated by plasmons, has advantages such as a fast heating rate and the ability to be tuned by altering the properties of the plasmonic metal nanoparticles or the composite material. nih.gov

Photoelectrochemical Response and Interfacial Charge Transfer Kinetics

The photoelectrochemical (PEC) behavior of copper-silver-oxygen materials is intrinsically linked to their electronic structure and the kinetics of charge transfer at the interfaces within the material. These materials are of interest for applications such as the photoelectrocatalytic reduction of CO₂, where they can convert the greenhouse gas into value-added products using sunlight. researchgate.net

In heterostructures like copper oxide-coated silver nanodendrites, the deposition of a thin, uniform layer of Cu₂O/CuO over a plasmonic silver structure creates an efficient photoelectrocatalyst. researchgate.net The silver component enhances light absorption through plasmonic effects, while the copper oxide layer facilitates the electrochemical reactions. researchgate.net Such a system has been shown to reduce CO₂ to acetate (B1210297) with a faradaic efficiency of 54% under visible light illumination and a low applied potential. researchgate.net The enhanced photoactivity in Cu₂O/CuO heterojunctions is attributed to several factors: broadened light absorption, a large space-charge-region potential that promotes efficient electron-hole separation, and a high majority carrier density ensuring faster charge transport. researchgate.net

The efficiency of these materials is highly dependent on the interfacial charge transfer kinetics. The integration of a noble metal with a semiconductor facilitates efficient charge transfer across the interface, which in turn improves the lifetime of the charge carriers. nih.gov In plasmon-enhanced systems, the generation of energetic "hot" electrons in the plasmonic metal nanoparticles can be followed by their injection into the conduction band of the semiconductor, further enhancing the photoelectrochemical response.

The morphology and composition of the material play a critical role. For example, nanostructured copper oxides formed by anodizing exhibit a highly developed surface area, which is beneficial for catalytic reactions. mdpi.com In the context of CO₂ reduction, these nanostructures show unique adsorption properties for key reaction intermediates, favoring the formation of C2+ products like ethylene (B1197577). mdpi.com

The table below summarizes the photoelectrochemical performance of a copper oxide-coated silver nanodendrite electrode for CO₂ reduction.

ParameterValueReference
ProductAcetate researchgate.net
Faradaic Efficiency54% researchgate.net
Applied Potential-0.4V vs Ag/AgCl researchgate.net
IlluminationIncoherent visible light researchgate.net

It is important to note that the type of copper oxide present (CuO or Cu₂O) also influences the photoelectrochemical properties. researchgate.net Studies have shown that the deposition temperature can affect the film morphology and, consequently, the photoresponse, with an optimal temperature leading to fewer defects that can act as recombination centers for photogenerated electrons. researchgate.net

Magnetic Ordering and Spin Physics

The magnetic properties of copper-silver-oxygen materials are complex and give rise to a range of interesting physical phenomena. These properties are largely determined by the electronic configuration of the copper ions and the specific crystal structure of the compound.

Exchange Interactions and Magnetic Coupling in Diluted Magnetic Oxides and Mixed Phases

In mixed copper-silver oxide phases, the magnetic interactions are primarily governed by the superexchange mechanism, which is mediated by the oxygen atoms linking the magnetic copper ions. The strength and nature (ferromagnetic or antiferromagnetic) of this interaction are highly dependent on the Cu-O-Cu bond angle. nih.gov

A notable example is the bidimensional silver-copper mixed oxyhydroxide, Ag₂Cu₃Cr₂O₈(OH)₄, which exhibits in-plane ferromagnetic coupling between copper ions within the brucite-like Cu-O layers. csic.esrsc.org This ferromagnetic correlation is significant because it is observed at much higher temperatures compared to other similar Cu-O layered structures. csic.esresearchgate.net In this compound, the Cu-O-Cu bond angles are close to 90°, a condition that can favor ferromagnetic interactions. csic.es However, the magnetic layers are isolated from each other, resulting in a unique two-dimensional magnetic system. csic.esresearchgate.net Density functional theory (DFT) calculations suggest that the electronic states involved in these magnetic interactions originate mainly from the Cu and OH orbitals, with almost no contribution from the silver atoms. csic.esrsc.org

In contrast, other copper-silver oxide phases can exhibit antiferromagnetic correlations. researchgate.net The specific magnetic ordering is a result of a delicate balance between different exchange pathways. For instance, in CuO, at least four distinct superexchange interactions and three super-superexchange interactions have been identified due to its three-dimensional crystal structure. nih.gov The application of physical pressure can significantly alter these exchange interactions, potentially enhancing the low-dimensionality of the magnetic interactions and increasing spin frustration. nih.govnih.gov

The introduction of dopants into non-magnetic oxides to create diluted magnetic oxides (DMOs) is another strategy to induce and control magnetic properties. lgu.edu.pk In these systems, the magnetic behavior arises from spin exchange interactions between the dopant ions and the host lattice. lgu.edu.pk

The table below presents crystallographic and magnetic data for Ag₂Cu₃Cr₂O₈(OH)₄.

ParameterValueReference
Crystal SystemTriclinic csic.esrsc.org
Space GroupP-1 csic.esrsc.org
a (Å)5.3329(1) csic.esrsc.org
b (Å)5.3871(1) csic.esrsc.org
c (Å)10.0735(1) csic.esrsc.org
α (°)80.476(1) csic.esrsc.org
β (°)87.020(1) csic.esrsc.org
γ (°)62.383(1) csic.esrsc.org
Magnetic Behavior2D Ferromagnetic Correlations csic.esrsc.orgresearchgate.net

Magnetoresistance Effects and Spintronic Applications

Copper-silver-oxygen materials are being explored for their potential in spintronics, a field that aims to utilize the spin of electrons in addition to their charge for information processing. researchgate.net A key requirement for spintronic devices is the ability to generate, manipulate, and detect spin-polarized currents.

One important phenomenon in this context is magnetoresistance, the change in a material's electrical resistance in response to an applied magnetic field. Giant magnetoresistance (GMR) and tunneling magnetoresistance (TMR) are effects observed in multilayered structures and magnetic tunnel junctions, respectively, and are the basis for technologies like hard disk read heads and magnetic random access memories (MRAM). While much of the initial research focused on metallic systems, there is growing interest in using oxides for these applications.

Diluted magnetic oxides, created by doping non-magnetic semiconductor oxides with magnetic ions, are a promising class of materials for spintronics. The goal is to achieve a high degree of spin polarization at room temperature. Copper oxide (CuO) itself has garnered attention for spintronic applications due to its antiferromagnetic nature. researchgate.net Theoretical calculations suggest that defect-assisted CuO can exhibit a significant magnetic moment, making it a suitable candidate. researchgate.net

Furthermore, the ability to transport spin currents is crucial. Studies comparing spin transport in different copper oxide phases have shown that antiferromagnetic CuO is a good spin conductor, whereas diamagnetic Cu₂O acts as a spin insulator. aps.org This indicates that the presence of unpaired spins is an important factor for efficient spin transport. aps.org The interfaces between metals and oxides are also critical for spintronic applications, as they can facilitate spin-charge interconversion through effects like Rashba spin-orbit coupling. u-tokyo.ac.jp

The table below highlights the different spin transport properties of CuO and Cu₂O.

MaterialMagnetic PropertySpin TransportReference
CuOAntiferromagneticGood spin conductor aps.org
Cu₂ODiamagneticSpin insulator aps.org

Neutron Scattering for Magnetic Structure and Spin Dynamics

Neutron scattering is a powerful experimental technique for probing the magnetic structure and spin dynamics of materials. aps.orgaps.orgaps.org Neutrons have a magnetic moment, which allows them to scatter from the magnetic moments of atoms in a crystal. By analyzing the scattering pattern, one can determine the arrangement of magnetic moments (the magnetic structure) and the nature of their collective excitations (spin waves or magnons).

Neutron diffraction studies on cupric oxide (CuO) have confirmed that it orders antiferromagnetically below a Néel temperature of about 225-231 K. aps.orgaps.org The magnetic unit cell was found to be double the volume of the chemical unit cell. aps.org Interestingly, between approximately 212.5 K and 231 K, CuO exhibits a helical (incommensurate) magnetic structure before transitioning to a collinear antiferromagnetic state at lower temperatures. aps.org The ordered magnetic moment per copper ion was measured to be about 0.68 µB, which is significantly smaller than the 1 µB expected for a spin-only Cu²⁺ ion, indicating the importance of quantum fluctuations or covalency effects. aps.org

Inelastic neutron scattering is used to study the spin dynamics, i.e., the energy and momentum of the spin excitations. aps.orgaps.org In CuO, the dispersion of the low-temperature spin-wave excitations was found to be very steep, indicating strong magnetic interactions. aps.org This technique has been instrumental in understanding the complex spin dynamics in high-temperature copper oxide superconductors, revealing features like the evolution of spin dynamics with doping, the existence of a resonance peak, and the presence of a pseudogap. aps.org The dynamic spin susceptibility, which is measured in these experiments, provides detailed information about the competition between localized and itinerant spin contributions. aps.org

The study of diffuse magnetic scattering above the ordering temperature can also provide insights into short-range magnetic correlations. In CuO, the diffuse scattering was found to be mostly elastic, which is in contrast to the behavior observed in other copper oxides like La₂CuO₄. aps.org

Interfacial Science and Heterostructure Engineering of Copper Silver Oxygen Systems

Design and Fabrication of Oxide-Oxide and Oxide-Metal Heterojunctions

The performance of copper-silver-oxygen heterostructures is intrinsically linked to their architecture and the precision of their fabrication. Researchers employ a variety of techniques to create well-defined interfaces, ranging from oxide-oxide junctions like Cu₂O/CuO to oxide-metal junctions such as Ag-CuO. These methods can be broadly categorized into vapor-phase, solution-phase, and solid-phase techniques.

Vapor-Phase Deposition: Techniques like sputtering and thermal evaporation are widely used for creating thin-film heterostructures. Magnetron sputtering, for instance, allows for the deposition of metal oxide-silver-metal oxide multilayer stacks. svc.orgmdpi.com This method offers control over layer thickness and composition, which are critical for tuning the optical and electrical properties of the final device. svc.org Similarly, thermal evaporation can be used to co-deposit copper and silver, which are then annealed in an oxygen atmosphere to form silver-doped or silver-composite copper oxide films. arxiv.orgresearchgate.net Other vapor-phase methods, including chemical vapor deposition (CVD) and pulsed laser deposition (PLD), are also utilized to fabricate high-quality oxide heterojunctions. open.ac.ukresearchgate.net

Solution-Based and Chemical Synthesis: Wet-chemical methods offer a versatile and scalable approach to synthesizing complex nanostructures. A notable example is the fabrication of Ag@Cu₂O core-shell nanoparticles through a multi-step process involving the initial synthesis of silver nanocrystal seeds, followed by the controlled deposition of a cuprous oxide shell. rsc.org Another common approach is the thermal decomposition of unstable mixed-metal precursors; for example, an unstable silver-copper (B78288) mixed oxide can be heated to yield segregated Ag and CuO phases, forming an intimate heterostructure. nih.gov Electrodeposition is another powerful technique, used to deposit uniform thin films of Cu₂O/CuO over structured silver surfaces, creating efficient photoelectrocatalysts. researchgate.net Furthermore, solution combustion synthesis has been successfully employed to produce complex nanocomposites, such as copper-doped ZnO with Ag and CuO heterojunctions (Cu–ZnO/CuO/Ag). nih.govrsc.org

A summary of common fabrication techniques is presented below.

Fabrication MethodHeterostructure TypeDescriptionKey Advantages
Magnetron Sputtering Oxide-Metal, Oxide-OxideAtoms are ejected from a target material and deposited onto a substrate in a vacuum. svc.orgmdpi.comExcellent control over film thickness and uniformity.
Thermal Evaporation Oxide-MetalMaterials are heated in a vacuum until they evaporate and condense on a substrate. arxiv.orgresearchgate.netSimple, line-of-sight deposition process.
Electrodeposition Oxide-Metal, Oxide-OxideA film is grown on a conductive substrate via electrochemical reactions in a solution bath. open.ac.ukresearchgate.netmdpi.comLow cost, scalable, and allows for morphology tuning.
Wet Chemistry (e.g., Sol-Gel) Oxide-Metal, Oxide-OxideNanoparticles or films are formed from chemical precursors in a solution. rsc.orgrsc.orgHigh versatility in nanoparticle shape and size control.
Thermal Decomposition Oxide-MetalA precursor material is heated, causing it to decompose and form the desired heterostructure. nih.govSimple method for creating intimate composite materials.

Electronic Band Alignment and Interface Dipole Formation

The electronic behavior of a heterojunction is governed by the alignment of the energy bands of the constituent materials at the interface. This alignment dictates the flow of charge carriers and is fundamental to the functionality of electronic and optoelectronic devices. In copper-silver-oxygen systems, the formation of type-II heterojunctions is common and highly desirable for applications requiring charge separation, such as photocatalysis and photovoltaics.

In a typical Cu₂O/CuO heterojunction, the conduction and valence band edges of cuprous oxide (Cu₂O) are located at more negative potentials compared to those of cupric oxide (CuO). open.ac.uk This staggered arrangement, known as a type-II alignment, creates a potential gradient that drives the separation of photogenerated electron-hole pairs. open.ac.uk

The precise values of the valence band offset (VBO) and conduction band offset (CBO) can be determined experimentally using techniques like X-ray photoelectron spectroscopy (XPS). Studies on Cu₂O/ZnO heterojunctions, for example, have shown that the band alignment can be significantly influenced by the deposition conditions. acs.org This variation is often attributed to the formation of interface dipoles and Fermi level pinning caused by defects like oxygen vacancies or metallic precipitates. acs.org For the intrinsic Cu₂O/ZnO interface, a VBO of approximately 1.5 eV has been derived, which is favorable for solar cell applications. acs.org Alloying is another strategy to tune band alignment; for instance, incorporating silver into a copper-containing kesterite semiconductor has been shown to modify the CBO at the interface with a buffer layer. researchgate.net

The table below presents experimental and theoretical band offset values for various copper oxide-based heterostructures.

Heterojunction SystemValence Band Offset (VBO) (eV)Conduction Band Offset (CBO) (eV)MethodNotes
Cu₂O/ZnO2.170.97XPSLarge CBO can hinder electron transport in photovoltaic devices. aip.orgscispace.com
Cu₂O/GaN1.470.24XPSSmaller CBO is more favorable for efficient charge extraction. aip.orgscispace.com
Cu₂O/ZnO1.45 - 2.7-XPSValue is highly dependent on deposition conditions and interface defects. acs.org
CdS/(Ag,Cu)₂ZnSnS₄->0.1 eV decrease with AgUPS/XPSAg-alloying reduces the CBO, potentially improving device performance. researchgate.net

Interfacial Charge Transfer and Transport Across Heterointerfaces

The band alignment at a heterointerface directly facilitates interfacial charge transfer (IFCT), a critical process for many applications. aps.org In an appropriately designed heterostructure, charge carriers generated on one side of the interface can efficiently move to the other, suppressing recombination and enhancing performance.

For example, in Cu₂O/CuO systems, the type-II band alignment ensures that upon photoexcitation, electrons in the conduction band of Cu₂O are injected into the conduction band of CuO, while holes in the valence band of CuO transfer to the valence band of Cu₂O. open.ac.uk This spatial separation of charge carriers is a key mechanism for improving the efficiency of photocatalytic and photoelectrochemical processes. open.ac.uk Similarly, in complex heterojunctions like Cu-doped ZnO/Ag/CuO, the formation of the heterostructure is confirmed to induce efficient charge transfer, leading to enhanced catalytic activity. nih.govrsc.org

Strain Engineering and Epitaxial Growth Effects on Interface Properties

Epitaxial growth, the process of growing a crystalline film on a crystalline substrate, is a powerful tool for controlling the properties of heterostructures. When the lattice parameters of the film and substrate materials differ, the film is forced to stretch or compress to match the substrate, resulting in epitaxial strain. This strain can profoundly alter the material's crystal structure, electronic band structure, and functional properties. mdpi.com

In copper-silver-oxygen systems, epitaxial growth can be used to create highly ordered interfaces, such as the deposition of a Cu₂O shell on a silver nanocube core. rsc.org However, the lattice mismatch inherent in such systems can also introduce defects. For instance, lattice distortion at the Cu₂O/CuO interface can create a high density of defect states that act as recombination centers for charge carriers, which is detrimental to device performance. open.ac.uk

Conversely, strain can be intentionally engineered to achieve desirable outcomes. It is a primary method for tuning the properties of functional oxides. csic.es For example, compressive or tensile strain has been shown to dramatically affect the electronic and superconducting properties of certain copper-oxide-based materials. aps.org By carefully selecting the substrate and controlling growth conditions like oxygen pressure, it is possible to tune the strain in epitaxial films continuously. csic.es This control allows for the manipulation of properties, and in some cases, the stabilization of crystal phases outside their normal bulk stability range, leading to the emergence of new electronic phenomena. arxiv.org The construction of core-shell nanostructures is a particularly effective way to induce lattice strain, which in turn modifies the electronic structure and catalytic activity of the material. mdpi.com

Synergistic Effects in Core-Shell Nanostructures and Multilayer Films

Combining copper oxides with silver in heterostructures often leads to synergistic effects, where the performance of the composite material is greater than the sum of its individual parts. These effects arise from the unique interplay of electronic, plasmonic, and catalytic properties at the nano-interface.

A prominent example is found in Ag-CuO photocatalysts. Here, the heterostructure combines the visible-light photoresponse of CuO with the surface plasmon resonance (LSPR) of silver nanoparticles. nih.gov The LSPR of silver enhances light absorption and promotes the generation of charge carriers in the CuO, leading to a significant boost in photocatalytic activity for reactions like the oxidation of volatile organic compounds. nih.govmdpi.com The combined system outperforms its silver-free CuO counterpart, highlighting the synergy between the two components. nih.gov

Emerging Research Directions and Future Prospects for Copper Silver Oxygen Materials

Exploration of Novel Stoichiometries and Polymorphs

The search for new copper-silver-oxygen compounds with tailored properties is a primary focus of current research. Scientists are moving beyond simple mixtures to create precisely controlled stoichiometries and crystal structures (polymorphs) that exhibit enhanced or entirely new functionalities.

A significant breakthrough was the synthesis of Ag2Cu2O3, the first true mixed oxide of silver and copper, created via an efficient low-temperature route. researchgate.net This compound possesses an open structure with three-dimensional tunnels, square-planar CuO4 units, and linearly coordinated silver ions, features that suggest a rich potential for solid-state redox chemistry. researchgate.net The exploration extends to nanostructured forms, such as copper-silver oxide (CuO–Ag2O) nanowires, which have been synthesized and demonstrated as effective electrocatalysts. rsc.org

Researchers are also investigating more complex ternary and quaternary systems. For instance, copper-silver-zinc oxide nanocomposites have been developed where copper is doped into the zinc oxide lattice, while also forming distinct heterojunctions with silver and copper oxide phases. nih.gov This approach of doping and creating heterojunctions allows for fine-tuning of electronic and catalytic properties. nih.gov The intentional creation of defects, such as copper vacancies in copper oxide structures, is another effective strategy to enhance carrier concentration and improve performance in applications like photoelectrochemical devices. mdpi.com The formation of various copper oxide phases, including novel two-dimensional honeycomb frameworks, on copper surfaces provides a template for further development by incorporating silver into these unique structures. helmholtz-berlin.dersc.org

MaterialKey Structural FeaturesSynthesis / Observation MethodPotential Significance
Ag2Cu2O3First mixed Ag-Cu oxide; open structure with 3D tunnels. researchgate.netLow-temperature chemical route. researchgate.netPrecedent for silver-containing superconductors; rich redox chemistry. researchgate.net
CuO–Ag2O NanowiresBimetallic oxide in a one-dimensional nanowire morphology. rsc.orgImmersion of a CuAgZn alloy in Na2O2 followed by annealing. rsc.orgEfficient electrocatalyst for water oxidation. rsc.org
Cu-doped ZnO / CuO / Ag NanocompositeHeterojunctions of Ag and CuO with a Cu-doped ZnO lattice. nih.govSolution combustion synthesis. nih.govEnhanced charge transfer for catalytic applications. nih.gov
Non-stoichiometric Copper OxidesPresence of tunable copper vacancies (VCu). mdpi.comControlled annealing in different O2 partial pressures. mdpi.comImproved charge separation and transfer in photocathodes. mdpi.com

Integration into Complex System Architectures for Multifunctional Applications

The true potential of copper-silver-oxygen materials is realized when they are integrated into complex, hierarchical architectures. These systems are designed to harness the properties of each component for multifunctional applications.

A prominent area of development is the fabrication of dual plasmonic heteronanostructures, which combine a noble metal like silver with non-stoichiometric copper oxides. acs.org These architectures, such as Ag@CuO core-shell nanoparticles, create systems with broadened light absorption ranges and improved separation of photogenerated charges, making them suitable for applications in photocatalysis and sensing, including for glucose detection. acs.orgbohrium.com

Self-assembly is a powerful technique for creating intricate structures. Researchers have demonstrated the ability to form complex copper(II) supramolecular architectures with one-, two-, or three-dimensional networks. mdpi.com In the biological realm, self-assembled copper- and silver-based metal-organic biohybrids are being explored for advanced medical applications like cancer theranostics. nih.gov Another strategy involves embedding copper and silver oxide nanoparticles within polymer matrices. cuni.cz This approach not only improves the stability and durability of the nanoparticles but also creates functional composites with controlled ion release for antibacterial applications. cuni.cz Furthermore, the strategic layering of these oxides, as seen in Cu2O/CuO heterojunction photocathodes, is crucial for developing efficient devices for solar-driven water splitting. mdpi.com

Advancements in In-Situ and Operando Characterization Techniques for Real-Time Monitoring

To understand and optimize the performance of copper-silver-oxygen materials, especially in catalytic applications, it is crucial to study them under actual working conditions. Advancements in in-situ (in the reaction environment) and operando (while operating) characterization techniques are providing unprecedented insights into the dynamic nature of these materials.

In-situ X-ray Absorption Spectroscopy (XAS) has emerged as a particularly powerful tool. mpg.deacs.org In a landmark study on a bimetallic CuAg catalyst for the oxygen reduction reaction (ORR), in-situ XAS, combined with theoretical calculations, was used to disentangle the roles of the two metals. acs.org The results revealed that silver's primary role was to electronically modify the copper atoms, creating highly active catalytic sites, rather than simply improving the silver sites. acs.org This technique can provide detailed information on bond lengths, electronic structure, and the chemical state of copper and silver as they change during a reaction. acs.orgacs.org

Other advanced methods include quasi in-situ X-ray Photoelectron Spectroscopy (XPS), which can monitor the chemical states on the catalyst surface during reactions like CO2 reduction, and in-situ Scanning Photoemission Microscopy (SPEM), which allows for spatially resolved chemical mapping. uea.ac.uknih.gov These techniques have been used to observe the dynamic formation and reduction of copper oxide phases in real-time, revealing that the active state of a catalyst can be a dynamic equilibrium between coexisting metal and oxide phases. uea.ac.uknih.gov

TechniqueInformation Provided for Cu-Ag-O SystemsExample Application
In-Situ X-ray Absorption Spectroscopy (XAS)Element-specific electronic structure, oxidation state, local bonding environment, and bond distances under reaction conditions. mpg.deacs.orgacs.orgDisentangling the electronic and geometric effects in bimetallic CuAg catalysts during the oxygen reduction reaction. acs.org
In-Situ / Quasi In-Situ X-ray Photoelectron Spectroscopy (XPS)Surface chemical states and composition of the catalyst during reaction. uea.ac.ukObserving the reduction of CuxO species on Ag foils during CO2 electroreduction. uea.ac.uk
In-Situ Scanning Photoemission Microscopy (SPEM)Spatially resolved chemical state mapping of the catalyst surface. nih.govVisualizing the oscillatory redox dynamics and coexistence of Cu and Cu2O islands during hydrogen oxidation. nih.gov
In-Situ Scanning Electron Microscopy (SEM)Real-time imaging of morphological changes and oxide growth. nih.govObserving the nucleation and growth of oxide islands on specific crystal facets of copper. nih.gov

Artificial Intelligence and Machine Learning for Materials Discovery and Design

The compositional and structural complexity of multi-element oxides presents a vast chemical space that is impractical to explore using traditional trial-and-error experimentation. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate the discovery and design of new copper-silver-oxygen materials. acs.org

ML models can be trained on existing experimental and computational data to predict the properties of new, untested materials. For example, researchers have used ML algorithms to successfully screen thousands of multicomponent metal oxides to identify high-performance compositions for the oxygen reduction reaction, a key process in fuel cells. tohoku.ac.jp This approach saves considerable time and resources by focusing experimental efforts on the most promising candidates. tohoku.ac.jp

Going beyond prediction, generative AI models like the Crystal Diffusion Variational Autoencoder (CDVAE) can design entirely new, stable crystal structures from scratch. researchgate.net These frameworks can be used to generate novel porous transition metal oxides with optimized properties for applications such as next-generation batteries. researchgate.net The application of ML to accelerate the discovery of related materials, such as sustainable silver-tin-copper solder alloys, further demonstrates the power of this approach to design materials with specific target properties, a methodology directly applicable to the oxide family. cea.fr

Theoretical Progress in Predicting Correlated Electron Phenomena in Complex Oxides

Copper oxides are archetypal examples of strongly correlated electron materials, where the interactions between electrons dominate their behavior, leading to complex phenomena like high-temperature superconductivity. aps.org Predicting these properties is a major challenge for theoretical and computational physics.

Advanced theoretical models, such as the one- and three-band Hubbard models and the t-J model, are employed to describe the electronic behavior of the crucial CuO2 planes found in many of these materials. aps.org These models help explain unusual experimental observations, including features in optical conductivity and the behavior of spin correlations. aps.org

First-principles calculations, particularly Density Functional Theory (DFT), are widely used, often in combination with experimental work. DFT calculations have shown that in bimetallic Cu-Ag systems, charge transfer from copper to silver enhances the material's interaction with oxygen, a key step in many catalytic processes. mdpi.com However, standard DFT often fails to accurately predict properties like the band gap in strongly correlated oxides like CuO. aps.org Consequently, more advanced many-body methods, such as G-W calculations, are required to obtain results that align with experimental measurements of their electronic structure. aps.org This theoretical progress is critical for understanding structure-property relationships at a fundamental level and guiding the design of new materials with desired electronic characteristics. acs.orgarxiv.org

Sustainable Synthesis Approaches and Circular Economy Considerations

As the applications for copper-silver-oxygen materials expand, so does the importance of their environmental impact. Two key areas of focus are the development of sustainable synthesis methods and the implementation of a circular economy model.

Sustainable Synthesis: "Green synthesis" has emerged as an environmentally benign alternative to traditional chemical methods. This approach utilizes natural resources, such as plant extracts, as reducing and stabilizing agents. Studies have successfully demonstrated the synthesis of silver (Ag), copper oxide (CuO), and bimetallic Ag/CuO nanoparticles using extracts from plants like Cistus creticus and weeping willow. mdpi.comtandfonline.comnih.gov These methods are cost-effective, avoid the use of harsh chemicals, and produce stable nanoparticles suitable for various applications, including solar thermal energy conversion and potential use in pharmaceuticals and cosmetics. bohrium.comtandfonline.comnih.gov

Synthesis MethodNatural Extract SourceResulting NanoparticlesKey Findings
Green SynthesisCistus creticus L. mdpi.comnih.govAg, CuO, and bimetallic Ag/CuOSuccessful formation of stable, crystalline nanoparticles with varying sizes (e.g., AgNPs ~31 nm, CuONPs ~44 nm). nih.gov
Green SynthesisWeeping Willow Leaf bohrium.comtandfonline.comCuO/Ag nanocompositesSpherical nanoparticles (40-70 nm) effective for enhancing solar thermal energy conversion. bohrium.comtandfonline.com

Circular Economy: The principles of a circular economy—Reduce, Reuse, and Recycle—are highly relevant to copper and silver. Copper is an ideal circular material as it can be recycled infinitely without any loss of its physical or chemical properties. atlantic-copper.esinternationalcopper.org Recycling copper requires up to 85% less energy than primary production from ore, resulting in significant CO2 emission savings. internationalcopper.org

A critical source for recycled copper and silver is Waste Electrical and Electronic Equipment (WEEE), which includes devices like mobile phones and computers. atlantic-copper.es Furthermore, the anode sludge produced during the electrorefining of primary copper is a valuable secondary source, rich in precious metals including silver. encyclopedie-environnement.orgencyclopedie-environnement.org Efficiently recovering these metals from waste streams not only conserves natural resources but also reduces the environmental impact of mining and supports the sustainable development of industries that rely on these critical materials. encyclopedie-environnement.org

Q & A

Q. What protocols ensure reproducibility in synthesizing oxygen-deficient Cu-Ag-O nanoparticles?

  • Methodological Approach : Standardize reduction conditions (e.g., H₂ flow rate, temperature) and quantify vacancies via positron annihilation spectroscopy. Validate with O₂-TPD to measure vacancy-driven desorption peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.